Thymopentin acetate
Description
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Properties
IUPAC Name |
acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTISBKUCLDRGF-ADVSENJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237615 | |
| Record name | Thymopentin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89318-88-7 | |
| Record name | Thymopentin monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymopentin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Thymopentin: A Deep Dive into its Discovery and Immunomodulatory Mechanisms
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and mechanisms of the immunomodulatory peptide, Thymopentin.
This whitepaper provides an in-depth exploration of the seminal research that led to the identification and synthesis of Thymopentin, a synthetic pentapeptide that mirrors the biological activity of the thymus hormone, thymopoietin (B12651440). The document outlines the key scientific milestones, presents detailed experimental protocols from foundational studies, and offers a clear visualization of its primary signaling pathway.
A Historical Journey: From Thymic Extracts to a Synthetic Peptide
The story of Thymopentin begins with the broader investigation into the function of the thymus gland. In the mid-20th century, scientists sought to understand the role of this organ in the development and regulation of the immune system. This research led to the discovery of thymic hormones, soluble factors capable of influencing immune cell development and function.
A pivotal moment in this journey was the isolation of thymopoietin from bovine thymus extracts in 1975 by Dr. Gideon Goldstein and his colleagues.[1] Initially, the isolation of this polypeptide was monitored through its effect on neuromuscular transmission, a secondary effect that provided a bioassay for its purification.[1] Subsequent research quickly established its primary role in inducing the differentiation of prothymocytes into thymocytes, the precursor cells of T-lymphocytes.[1][2]
The complete amino acid sequence of bovine thymopoietin II, a 49-amino acid polypeptide, was elucidated in the same year by Schlesinger and Goldstein.[3] This breakthrough paved the way for the identification of the hormone's active site. Through the chemical synthesis and biological testing of various peptide fragments of thymopoietin, it was discovered that a tridecapeptide corresponding to amino acid residues 29-41 exhibited the selective T-cell differentiating activity of the parent hormone.
Further research narrowed down the active region to a pentapeptide corresponding to residues 32-36 of thymopoietin. This synthetic peptide, named Thymopentin (TP-5), was found to reproduce the biological activities of the native hormone, specifically its ability to induce the phenotypic differentiation of T-precursor cells. The amino acid sequence of Thymopentin is L-Arginyl-L-Lysyl-L-Aspartyl-L-Valyl-L-Tyrosine.
The Immunomodulatory Core: Mechanism of Action
Thymopentin exerts its immunomodulatory effects primarily by influencing the maturation, differentiation, and function of T-lymphocytes. The key mechanism of action involves its interaction with the Toll-like receptor 2 (TLR2) .
Upon binding to TLR2, Thymopentin initiates a downstream signaling cascade. This process begins with the recruitment of the adaptor protein MyD88 . Subsequently, a series of protein-protein interactions leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB results in the transcription of various genes involved in the immune response, including those for pro-inflammatory cytokines.
Foundational Experimental Protocols
The following sections detail the methodologies employed in the seminal studies that defined the biological activity of thymopoietin and, subsequently, Thymopentin.
Isolation of Thymopoietin
The initial isolation of thymopoietin from bovine thymus involved a multi-step protein purification process. The key steps, as described by Goldstein (1975), are summarized below.
Bioassay for T-Cell Differentiation (Thy 1.2 Antigen Induction)
A sensitive in vitro bioassay was developed to measure the T-cell inducing activity of thymopoietin and its derivatives. This assay, described by Twomey et al. (1977), quantifies the induction of the Thy 1.2 antigen on the surface of null lymphocytes.
Protocol for Thy 1.2 Antigen Induction Assay:
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Cell Source: Null lymphocytes were obtained from the spleens of germ-free athymic (nu/nu) mice.
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Incubation: The null lymphocytes were incubated with varying concentrations of the test substance (e.g., thymopoietin or Thymopentin) in a suitable culture medium.
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Induction Period: The incubation was carried out for a defined period to allow for the induction of Thy 1.2 antigen expression.
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Detection: The expression of the Thy 1.2 antigen on the cell surface was detected using a specific anti-Thy 1.2 antibody followed by a complement-dependent cytotoxicity assay or immunofluorescence.
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Quantification: The percentage of cells expressing the Thy 1.2 antigen was determined, and a dose-response relationship was established.
Chemical Synthesis of Thymopentin
The early synthesis of Thymopentin and its analogs was achieved using the Merrifield solid-phase peptide synthesis technique. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
General Steps for Solid-Phase Peptide Synthesis of Thymopentin:
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Attachment of the C-terminal amino acid (Tyrosine) to the solid support resin.
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Deprotection of the α-amino group of the attached tyrosine.
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Coupling of the next protected amino acid (Valine) to the deprotected amino group.
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Repetition of the deprotection and coupling steps for the remaining amino acids (Aspartic acid, Lysine, and Arginine) in the correct sequence.
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Cleavage of the completed peptide chain from the resin and removal of all protecting groups.
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Purification of the crude peptide by methods such as chromatography.
Quantitative Data Summary
The following table summarizes key quantitative data from the early research on thymopoietin and Thymopentin.
| Parameter | Value | Reference |
| Thymopoietin II Molecular Weight | 5562 daltons | |
| Thymopoietin II Amino Acid Chain Length | 49 amino acids | |
| Thymopentin (TP-5) Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | |
| Bioassay Sensitivity for Thymopoietin | < 0.25 ng/ml | |
| Normal Human Plasma Thymopoietin Levels (Young Adults) | > 1 ng/ml | |
| Normal Human Plasma Thymopoietin Levels (>50 years) | ~0.25 ng/ml |
Conclusion and Future Directions
The discovery and characterization of Thymopentin represent a significant milestone in our understanding of the thymus's role in immunity. The identification of this small, synthetic peptide with the biological activity of a much larger native hormone has opened avenues for therapeutic interventions in a variety of immunodeficiency states. The elucidation of its mechanism of action through the TLR2 signaling pathway provides a clear target for further drug development and optimization. Future research may focus on developing more potent and stable analogs of Thymopentin, exploring its therapeutic potential in a wider range of clinical conditions, and further dissecting the intricacies of its downstream signaling effects.
References
- 1. The isolation of thymopoietin (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antigenic and functional evidence for the in vitro inductive activity of thymopoietin (thymin) on thymocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amino acid sequence of thymopoietin II - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Thymopentin Acetate (B1210297): Molecular Structure, Properties, and Experimental Analysis
Thymopentin, a synthetic pentapeptide, represents the biologically active region of the natural thymic hormone thymopoietin. As an immunomodulatory agent, it has garnered significant interest for its therapeutic potential in a range of conditions characterized by immune dysregulation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to Thymopentin acetate.
Molecular Structure and Physicochemical Properties
Thymopentin is a pentapeptide with the amino acid sequence L-Arginyl-L-Lysyl-L-α-Aspartyl-L-Valyl-L-Tyrosine. The acetate salt form is commonly used for pharmaceutical preparations.
Physicochemical Properties of Thymopentin
The following table summarizes the key physicochemical properties of Thymopentin.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) | [1] |
| Molecular Formula | C₃₀H₄₉N₉O₉ | [1] |
| Molecular Weight | 679.77 g/mol | [1] |
| CAS Number | 69558-55-0 (Thymopentin), 177966-81-3 (this compound) | [1] |
| Appearance | White powder | |
| Aqueous Solubility | 294.3 mg/mL | [2] |
| Log P (Octanol/Water) | -4.2 | |
| Melting Point | 193 °C | |
| Isoelectric Point (pI) | ~9.8 (Calculated) | |
| pKa Values (Calculated) | Carboxyl (Asp, Tyr, C-term): ~3.9, ~10.1, ~3.5; Amino (N-term, Lys): ~8.0, ~10.5; Guanidinium (Arg): ~12.5 |
Mechanism of Action and Signaling Pathways
Thymopentin's primary role is the modulation of the immune system, particularly influencing the maturation, differentiation, and function of T-lymphocytes. It mimics the activity of thymopoietin, a hormone produced by the thymus gland.
The immunoregulatory effects of Thymopentin are mediated through several pathways. One key mechanism involves binding to the Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of TRAF6 and subsequent phosphorylation of IκB-α. This releases the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of various pro-inflammatory and immunomodulatory cytokines, such as IL-2, IFN-γ, and TNF-α.
Additionally, Thymopentin's effects on T-cell differentiation are associated with changes in intracellular second messengers. In precursor T-cells, it induces an increase in cyclic AMP (cAMP), which triggers differentiation. In contrast, in mature peripheral T-cells, its immunoregulatory actions are mediated by an elevation of intracellular cyclic GMP (cGMP).
References
In Vitro Effects of Thymopentin on Human Embryonic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of human embryonic stem cells (hESCs) into specific lineages holds immense promise for regenerative medicine and drug discovery. One area of significant interest is the generation of T lymphocytes for immunotherapy and to study developmental immunology. Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its role in modulating immune responses. This technical guide provides an in-depth overview of the in vitro effects of Thymopentin on the differentiation of human embryonic stem cells into the T-cell lineage, based on published research. The document outlines the quantitative effects on cell populations and gene expression, details the experimental protocols for inducing this differentiation, and visualizes the key processes and signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effect of Thymopentin on the differentiation of human embryonic stem cells into hematopoietic and T-cell lineages. The data is extracted from a key study in the field, which demonstrates the enhancing effect of Thymopentin on T-cell generation.[1]
Table 1: Effect of Thymopentin on the Generation of Hematopoietic Progenitor Cells (HPCs) from hESCs
| Cell Surface Marker | Percentage of Positive Cells (Day 14) |
| CD34 | ~30.75% |
Note: This data represents the efficiency of generating CD34+ hematopoietic progenitor cells from hESCs after 14 days of differentiation in a collagen matrix culture system with sequential cytokine cocktails.[1]
Table 2: T-Cell Related Gene and Surface Marker Expression in hESC-derived Cells with Thymopentin Treatment
| Gene/Marker Category | Specific Gene/Marker | Expression Status |
| T-Cell Related Genes | IKAROS | Expressed |
| DNTT | Expressed | |
| TCRγ | Expressed | |
| TCRβ | Expressed | |
| T-Cell Surface Markers | CD3 | Expressed |
| cytoplasmic CD3 | Expressed | |
| CD5 | Expressed | |
| CD27 | Expressed | |
| TCRγδ | Expressed | |
| CD4 | Expressed | |
| CD8 | Expressed |
Note: This table indicates the expression of key T-cell lineage genes and surface markers in CD34+CD45RA+CD7+ cells sorted from hematopoietic progenitor cells and subsequently cultured with Thymopentin.[1]
Table 3: Functional Cytokine Production by hESC-derived T-cells Stimulated with Thymopentin
| Cytokine | Production Status upon Stimulation |
| IFN-γ | Produced |
| IL-2 | Produced |
| TNF-α | Produced |
Note: The production of these cytokines upon stimulation provides evidence for the functional competence of the T-cells generated with the aid of Thymopentin.[1]
Experimental Protocols
The following protocols are based on the methodology described for enhancing T-cell lineage differentiation from hESCs using Thymopentin.[1]
Human Embryonic Stem Cell (hESC) Culture
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Cell Line: Human embryonic stem cell line H1.
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Culture Medium: DMEM/F12 supplemented with 20% Knockout Serum Replacement, 1 mM L-glutamine, 0.1 mM non-essential amino acids, 0.1 mM β-mercaptoethanol, and 4 ng/mL basic fibroblast growth factor (bFGF).
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Feeder Layer: Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs).
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Passaging: hESCs are passaged every 5-7 days using 1 mg/mL collagenase IV.
Hematopoietic Progenitor Cell (HPC) Induction from hESCs
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Matrix: Collagen I-coated 6-well plates.
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Day 0-4: Undifferentiated hESC colonies are seeded onto the collagen matrix. Culture medium consists of StemPro-34 SFM supplemented with 2 mM L-glutamine, 1 mM ascorbic acid, 4.5 x 10-4 M monothioglycerol (MTG), and 150 µg/mL transferrin. Cytokine cocktail A is added, containing 25 ng/mL BMP-4 and 50 ng/mL VEGF.
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Day 4-14: The medium is changed to StemPro-34 SFM with the same supplements as above, but with cytokine cocktail B, containing 50 ng/mL VEGF, 50 ng/mL SCF, 25 ng/mL TPO, 25 ng/mL Flt-3L, and 25 ng/mL IL-3.
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Harvesting: On day 14, hematopoietic progenitor cells are harvested for further differentiation.
T-Cell Lineage Differentiation from HPCs with Thymopentin
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Sorting: CD34+CD45RA+CD7+ cells are sorted from the harvested HPCs using fluorescence-activated cell sorting (FACS).
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Co-culture System: Sorted cells are co-cultured with OP9-DL1 cells (a murine stromal cell line engineered to express the Notch ligand Delta-like 1).
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T-Cell Differentiation Medium: α-MEM supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 5 ng/mL Flt-3L, 5 ng/mL IL-7, and 100 µg/mL Thymopentin.
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Culture Period: Cells are cultured for an additional 14-21 days to allow for T-cell maturation.
Analytical Methods
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Flow Cytometry: Used for the analysis of cell surface markers (e.g., CD34, CD45RA, CD7, CD3, CD4, CD8) to identify and quantify different cell populations.
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Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to detect the expression of T-cell-related genes (IKAROS, DNTT, TCRγ, TCRβ).
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Colony-Forming Unit (CFU) Assay: To assess the multi-lineage differentiation potential of the hematopoietic progenitor cells.
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Cytokine Release Assay (ELISA): To measure the secretion of functional cytokines (IFN-γ, IL-2, TNF-α) by the differentiated T-cells upon stimulation.
Mandatory Visualization
Experimental Workflow for T-Cell Differentiation from hESCs using Thymopentin
Caption: Experimental workflow for the directed differentiation of hESCs to functional T-cells.
Signaling Pathway in T-Cell Commitment
The differentiation of hematopoietic progenitors into the T-cell lineage is critically dependent on the Notch signaling pathway. The interaction of the Notch receptor on the surface of progenitor cells with its ligand (e.g., Delta-like 1, expressed on stromal cells) initiates a signaling cascade that is essential for T-cell fate specification.
References
Thymopentin (TP-5): An In-depth Technical Guide on a Synthetic Thymic Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the biologically active site of the native thymic hormone thymopoietin.[1] As an immunomodulatory agent, TP-5 has been the subject of extensive research for its potential therapeutic applications in a variety of conditions characterized by immune dysregulation, including immunodeficiencies, autoimmune diseases, and cancer.[2][3] This technical guide provides a comprehensive overview of Thymopentin, detailing its synthesis, mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
The thymus gland plays a critical role in the maturation and differentiation of T-lymphocytes, the primary effector cells of the adaptive immune system. Thymic hormones, such as thymopoietin, are essential for this process. Thymopentin (TP-5) is a synthetic analog of thymopoietin, specifically corresponding to amino acids 32-36, and has been shown to possess the full biological activity of the natural hormone.[1] Its primary mechanism of action involves the modulation of T-cell function, including promoting the differentiation of precursor T-cells and enhancing the activity of mature T-cells.[2] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of TP-5.
Synthesis and Physicochemical Properties
Thymopentin is a pentapeptide with the amino acid sequence Arg-Lys-Asp-Val-Tyr. It can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies, typically employing Fmoc/tBu or Boc/Bzl protection strategies.
Table 1: Physicochemical Properties of Thymopentin
| Property | Value |
| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) |
| Molecular Formula | C₃₀H₄₉N₉O₉ |
| Molecular Weight | 679.77 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathways
Thymopentin exerts its immunomodulatory effects through a multi-faceted mechanism, primarily centered on the regulation of T-cell development and function.
T-Cell Differentiation and Maturation
TP-5 has been shown to influence the differentiation of thymocytes, the precursor T-cells within the thymus. It promotes the development of mature T-cell phenotypes from their precursors. In nude mice, which are athymic and deficient in T-cells, treatment with TP-5 has been observed to increase the proportion of T-cells and promote their diversification into functional subsets.
Modulation of T-Cell Activation and Function
Thymopentin can enhance the responsiveness of mature T-cells to activation signals. This includes increasing the proliferative response of lymphocytes to mitogens like phytohemagglutinin (PHA).
Signaling Pathways
The immunomodulatory actions of Thymopentin are mediated by several intracellular signaling pathways:
-
Cyclic Nucleotides: In precursor T-cells, TP-5 induces an elevation of intracellular cyclic AMP (cAMP), which triggers further differentiation. In contrast, its effects on peripheral T-cells are mediated by an increase in intracellular cyclic GMP (cGMP).
-
NF-κB Signaling Pathway: Thymopentin has been shown to activate the NF-κB signaling pathway. This activation is a probable mechanism for its observed effects on cytokine production and cellular stress responses.
-
Toll-Like Receptor 2 (TLR2): Evidence suggests that Thymopentin can bind to Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in the innate immune response. The binding of a TP-5 fusion peptide to TLR2 has been demonstrated, suggesting a potential mechanism for its immune-enhancing effects.
Diagram 1: Thymopentin Signaling in T-Cell Differentiation
Caption: TP-5 induces cAMP elevation in precursor T-cells, promoting their differentiation.
Diagram 2: Thymopentin Signaling in Mature T-Cells
Caption: TP-5 elevates cGMP in peripheral T-cells, leading to immune regulation.
Diagram 3: Thymopentin and the NF-κB Signaling Pathway
Caption: TP-5 may activate the NF-κB pathway, potentially via TLR2, to modulate cellular responses.
Quantitative Data
Preclinical Data
Table 2: In Vivo Effects of Thymopentin in a Mouse Model of Sepsis
| Parameter | Group | Result |
| Mortality | Transfusion + Burn + Gavage (Control) | 70% |
| Transfusion + Burn + Gavage + TP-5 | Significantly reduced | |
| TNF-alpha | TP-5 Treated | Detected in 30% of samples |
| IL-2 | TP-5 Treated | Increased production (Detected in 50%) |
| IL-4 | TP-5 Treated | Reduced levels (Detected in 70%) |
TP-5 was administered at 1 mg/kg for 15 days.
Table 3: Binding Affinity of a Tα1-TP5 Fusion Peptide to TLR2
| Ligand | Receptor | Dissociation Constant (KD) |
| Tα1-TP5 | TLR2 | 6.84 μmol/L |
| Tα1 | TLR2 | 35.4 μmol/L |
Clinical Data
Table 4: Effects of Thymopentin in Asymptomatic HIV-Infected Subjects
| Parameter | Treatment Group (Thymopentin) | Placebo Group | p-value |
| AIDS or Death Events (Stratum I) | 2 events | 10 events | 0.024 |
| ARC, AIDS, or Death (Stratum I) | 3 events | 18 events | 0.001 |
| Area Under % CD4+ Curve (24 weeks) | Greater | - | 0.03 |
| Median Time to 20% Increase in % CD4+ | Shorter | - | 0.04 |
Stratum I: > 6 months of AZT treatment at entry. Thymopentin was administered at 50 mg subcutaneously 3 times per week.
Table 5: Clinical Efficacy of Thymopentin in Rheumatoid Arthritis (3-week treatment)
| Clinical Parameter | Thymopentin Group (n=21) | Placebo Group (n=20) | Intergroup Comparison |
| Ritchie Index | Significant improvement | No significant change | Favorable to TP-5 |
| Swollen Joints Score | Significant improvement | No significant change | Favorable to TP-5 |
| Severity of Pain | Significant improvement | No significant change | Favorable to TP-5 |
| Disease Activity | Significant improvement | No significant change | Favorable to TP-5 |
| Morning Stiffness | Significant improvement | Significant improvement | No significant difference |
Thymopentin was administered at 50 mg intravenously 3 times a week for 3 weeks. In another study, clinical parameters such as the Ritchie index and sum score of swollen joints improved significantly on TP-5 compared to placebo. However, some studies reported no statistically significant improvements in TP-5 treated patients.
Experimental Protocols
Solid-Phase Peptide Synthesis of Thymopentin
Diagram 4: General Workflow for Solid-Phase Peptide Synthesis of Thymopentin
Caption: A simplified workflow for the solid-phase synthesis of Thymopentin.
Protocol:
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Resin Preparation: Start with a suitable resin (e.g., Rink amide MBHA or Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
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First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
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Sequential Coupling: Repeat the coupling and deprotection steps for the remaining amino acids in the sequence (Val, Asp(OtBu), Lys(Boc), Arg(Pbf)).
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the synthesized Thymopentin using mass spectrometry and analytical HPLC.
In Vitro T-Cell Proliferation Assay
Diagram 5: Workflow for a T-Cell Proliferation Assay
References
- 1. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin (TP-5) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopoietin pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thymopentin Acetate Plasma Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thymopentin (B1683142) acetate (B1210297) degradation in plasma samples.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of plasma samples containing thymopentin acetate.
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in plasma samples. | Rapid enzymatic degradation by plasma aminopeptidases. This compound has a very short half-life of approximately 30 seconds in human plasma.[1] | 1. Use of Protease Inhibitors: Immediately after blood collection, add a pre-formulated aminopeptidase (B13392206) inhibitor cocktail to the plasma. A recommended cocktail includes Bestatin (B1682670) and Amastatin (B1665947).2. Optimal Sample Handling: Process blood samples immediately after collection in a cold environment (e.g., on ice) to minimize enzymatic activity. |
| Inconsistent and variable results between sample aliquots. | 1. Inadequate mixing of protease inhibitors: Uneven distribution of inhibitors can lead to variable degradation rates.2. Temperature fluctuations: Repeated freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation. | 1. Thorough Mixing: Gently invert the plasma tube several times after adding the inhibitor cocktail to ensure uniform distribution.2. Strict Temperature Control: Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate formation in plasma sample after thawing. | Cryoprecipitation of plasma proteins. | Centrifuge the thawed sample at a low speed (e.g., 2000 x g for 5 minutes) at 4°C to pellet the precipitate. Carefully collect the supernatant for analysis. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in plasma?
A1: this compound is a pentapeptide that is rapidly broken down by proteolytic enzymes present in plasma, specifically aminopeptidases.[1] These enzymes cleave the peptide bonds, leading to a very short in vitro half-life of about 30 seconds.[1]
Q2: What are the primary enzymes responsible for this compound degradation?
A2: Studies have identified aminopeptidases as the primary enzymes responsible for the degradation of this compound in biological matrices.[2]
Q3: What are the most effective protease inhibitors for preventing this compound degradation?
A3: Bestatin and amastatin have been shown to be highly effective inhibitors of the aminopeptidases that degrade this compound. They can inhibit 85-90% of the degrading activity at micromolar to nanomolar concentrations.[2]
Q4: What is the recommended storage temperature for plasma samples containing this compound?
A4: For long-term storage, it is crucial to store plasma samples at -80°C. Storage at higher temperatures, such as -20°C, may not be sufficient to completely halt enzymatic degradation over extended periods.
Q5: Can I use a commercial protease inhibitor cocktail?
A5: While general protease inhibitor cocktails are available, they may not be optimized for inhibiting the specific aminopeptidases that degrade this compound. It is recommended to use a targeted inhibitor cocktail containing bestatin and amastatin or to supplement a general cocktail with these specific inhibitors.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under different conditions.
Table 1: Half-life of Thymopentin and its Analogs in Plasma
| Compound | Matrix | Half-life | Reference |
| Thymopentin (TP5) | Human Plasma | ~30 seconds | |
| Thymopentin (TP5) | Rat Plasma | 1.3 minutes | |
| Thymopentin Ethyl Ester (TP-ET) | Rat Plasma | 2.0 minutes | |
| DEFB126 (1-39)-TP5 (DTP) | Rat Plasma | 240 minutes |
Table 2: Efficacy of Aminopeptidase Inhibitors on this compound Degradation
| Inhibitor | IC50 (Concentration for 50% Inhibition) | Percent Inhibition | Reference |
| Bestatin | 7.1 x 10⁻⁶ M | 85-90% | |
| Amastatin | 4.5 x 10⁻⁹ M | 85-90% |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Analysis
This protocol outlines the critical steps for collecting and processing blood samples to ensure the stability of this compound.
Materials:
-
Blood collection tubes containing K2EDTA as an anticoagulant.
-
Aminopeptidase Inhibitor Cocktail (see Protocol 2 for preparation).
-
Microcentrifuge tubes.
-
Pipettes and sterile tips.
-
Refrigerated centrifuge.
-
Ice bath.
-
-80°C freezer.
Procedure:
-
Pre-cool tubes: Before blood collection, chill the EDTA tubes and microcentrifuge tubes on an ice bath.
-
Blood Collection: Collect whole blood into the pre-chilled K2EDTA tubes.
-
Immediate Inhibition: Immediately after blood collection, add the prepared Aminopeptidase Inhibitor Cocktail to the blood collection tube. Gently invert the tube 8-10 times to ensure thorough mixing.
-
Centrifugation: Within 10 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled microcentrifuge tube.
-
Aliquoting: Aliquot the plasma into single-use cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Preparation of Aminopeptidase Inhibitor Cocktail (100X Stock)
Materials:
-
Bestatin
-
Amastatin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bestatin Stock (10 mM): Dissolve 3.09 mg of Bestatin in 1 mL of DMSO.
-
Amastatin Stock (1 mM): Dissolve 0.55 mg of Amastatin in 1 mL of DMSO.
-
Cocktail Preparation: To prepare a 100X stock solution, mix the stock solutions to achieve final concentrations that, when diluted 1:100 in the plasma sample, will yield effective inhibitory concentrations (e.g., final concentration of 10 µM Bestatin and 100 nM Amastatin).
-
Storage: Store the 100X inhibitor cocktail in small aliquots at -20°C.
Protocol 3: this compound Stability Assay in Plasma using HPLC
This protocol describes a method to assess the stability of this compound in plasma samples over time.
Materials:
-
This compound standard.
-
Human plasma treated with the Aminopeptidase Inhibitor Cocktail.
-
Untreated human plasma (for control).
-
Acetonitrile (B52724) (ACN).
-
Trifluoroacetic acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Microcentrifuge.
Procedure:
-
Sample Preparation: Spike a known concentration of this compound into both inhibitor-treated and untreated plasma aliquots.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take an aliquot of each sample.
-
Protein Precipitation: Stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile with 0.1% TFA to the plasma aliquot. Vortex vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Chromatography: Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate this compound from its degradation products. Monitor the elution at 220 nm.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the zero-time point.
Visualizations
Caption: Enzymatic degradation pathway of this compound in plasma.
Caption: Recommended workflow for processing plasma samples for thymopentin analysis.
References
Technical Support Center: Optimizing Thymopentin Concentration for T-Cell Proliferation Assays
Welcome to the technical support center for optimizing thymopentin (B1683142) concentration in T-cell proliferation assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thymopentin in T-cell proliferation?
A1: Thymopentin, a synthetic pentapeptide, mimics the biological activity of thymopoietin, a hormone naturally produced by the thymus gland. Its primary mechanism involves promoting the maturation, differentiation, and activation of T-cells. By enhancing the production of cytokines like Interleukin-2 (IL-2), thymopentin stimulates the proliferation of T-lymphocytes, which are crucial for the adaptive immune response.
Q2: Should thymopentin be used as a standalone stimulant or a co-stimulant in a T-cell proliferation assay?
A2: Thymopentin can be used in both contexts, depending on the experimental design. It can be assessed for its direct mitogenic activity on T-cells. However, it is often used as a co-stimulant with a primary T-cell activator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to evaluate its immunomodulatory effects on an already activated T-cell population.
Q3: What is a typical concentration range for thymopentin in in vitro T-cell proliferation assays?
A3: The effective concentration of thymopentin can vary depending on the specific cell type and experimental conditions. Based on in vitro studies, a broad concentration range from 10 ng/mL to 1000 ng/mL has been explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How long should I incubate T-cells with thymopentin?
A4: The optimal incubation time can range from 48 to 96 hours. A 72-hour incubation period is often a good starting point for assessing T-cell proliferation. However, a time-course experiment is recommended to determine the peak proliferative response in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no T-cell proliferation | - Suboptimal thymopentin concentration.- Insufficient incubation time.- Poor cell health or viability.- Inadequate co-stimulation (if applicable). | - Perform a dose-response curve with a wider range of thymopentin concentrations (e.g., 1 ng/mL to 10 µg/mL).- Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours).- Ensure T-cells are healthy and have high viability before starting the assay. Use freshly isolated cells whenever possible.- If using as a co-stimulant, ensure the primary stimulant (e.g., PHA, anti-CD3) is at its optimal concentration. |
| High background proliferation in control wells | - Spontaneous T-cell activation.- Contamination of cell culture.- Serum components in the media may be mitogenic. | - Ensure proper handling and isolation of T-cells to minimize pre-activation.- Use sterile techniques and check for any signs of contamination.- Consider using serum-free media or heat-inactivating the serum. |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Thymopentin appears to be cytotoxic at higher concentrations | - Thymopentin may have a biphasic effect, with high concentrations being inhibitory or toxic.- Compound precipitation at high concentrations. | - Extend the dose-response curve to include lower concentrations.- Visually inspect the wells under a microscope for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization. |
Experimental Protocols
Protocol 1: T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
T-Cell Enrichment (Optional but Recommended): For a more specific T-cell response, enrich for T-cells using a negative selection magnetic-activated cell sorting (MACS) kit to deplete non-T-cells.
-
Cell Counting and Viability: Count the isolated T-cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.
-
Cell Resuspension: Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (the optimal concentration should be titrated for your cell type).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
-
Thymopentin Treatment:
-
Prepare a serial dilution of thymopentin in complete RPMI-1640 medium at 2X the final desired concentrations.
-
Add 100 µL of the thymopentin dilutions to the respective wells.
-
Include a "vehicle control" (medium only) and a "positive control" (e.g., 5 µg/mL PHA).
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Stain with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
Quantitative Data Presentation
Disclaimer: The following tables present representative data to illustrate the expected dose-response relationship of thymopentin on T-cell proliferation. This data is hypothetical and should be confirmed by a dose-response experiment in your specific assay system.
Table 1: Dose-Response of Thymopentin on T-Cell Proliferation (72-hour incubation)
| Thymopentin Concentration (ng/mL) | Mean % Proliferating T-Cells | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.5 |
| 1 | 8.7 | 2.1 |
| 10 | 25.4 | 4.3 |
| 100 | 48.9 | 5.8 |
| 500 | 55.1 | 6.2 |
| 1000 | 42.3 | 5.1 |
| 5000 | 15.6 | 3.9 |
Table 2: Time-Course of T-Cell Proliferation with Optimal Thymopentin Concentration (500 ng/mL)
| Incubation Time (hours) | Mean % Proliferating T-Cells | Standard Deviation |
| 24 | 15.8 | 3.7 |
| 48 | 38.2 | 5.1 |
| 72 | 55.1 | 6.2 |
| 96 | 49.7 | 5.9 |
Visualizations
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay with thymopentin.
Caption: Simplified signaling pathway of thymopentin-induced T-cell proliferation.
Technical Support Center: Troubleshooting Thymopentin Bioactivity
Welcome to the technical support center for Thymopentin. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during in vitro experiments, leading to lower-than-expected bioactivity of Thymopentin.
Frequently Asked Questions (FAQs)
Q1: My Thymopentin is showing no or very low activity in my T-cell proliferation assay. What are the potential causes?
A1: Low bioactivity of Thymopentin can stem from several factors, ranging from peptide quality and handling to specific experimental conditions. Key areas to investigate include:
-
Peptide Integrity and Storage: Ensure the peptide was stored correctly (lyophilized at -20°C or colder) and has not undergone multiple freeze-thaw cycles.[1] Verify the purity and correct sequence of your synthesized peptide.
-
Solubility and Aggregation: Thymopentin is a peptide and may aggregate in certain buffers or at high concentrations. This can significantly reduce its effective concentration and bioactivity. Visual inspection for precipitates or cloudiness is a first step in troubleshooting.[2]
-
Assay Conditions: The choice of cell type, cell density, Thymopentin concentration range, and incubation time are all critical parameters that need to be optimized for your specific experimental setup.
-
Cell Health and Responsiveness: The viability and responsiveness of your primary cells (e.g., PBMCs) or cell lines can vary between experiments and donors. Always include appropriate positive and negative controls to assess the health and responsiveness of your cells.
Q2: I'm observing high variability in my cytokine release assay results between experiments. What could be the reason?
A2: High variability in cytokine release assays is a common challenge.[3] Potential sources of variability include:
-
Donor-to-Donor Variation: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant differences in their response to stimuli.[4][5]
-
Cell Handling and Plating Density: Inconsistent cell handling, variations in cell density per well, and prolonged time between cell isolation and the start of the experiment can all contribute to variability.
-
Reagent Preparation and Handling: Inconsistent dilution of Thymopentin or other reagents, as well as improper storage of cytokine standards and antibodies, can lead to variable results.
-
Assay Timing: The kinetics of cytokine production can vary. Ensure that the incubation time is optimal for the specific cytokines you are measuring.
Q3: What is the optimal concentration range for Thymopentin in in vitro assays?
A3: The optimal concentration of Thymopentin can vary depending on the specific assay and cell type used. Based on available literature, a good starting point for dose-response experiments is in the range of 1 µg/mL to 100 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental conditions.
Troubleshooting Guides
Issue 1: Low T-Cell Proliferation
If you are observing lower than expected T-cell proliferation in response to Thymopentin, follow these troubleshooting steps:
Troubleshooting Workflow for Low T-Cell Proliferation
References
- 1. h-h-c.com [h-h-c.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Variability in experimental results with Thymopentin acetate
Welcome to the technical support center for Thymopentin (B1683142) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in-vitro experimentation with this immunomodulatory pentapeptide.
Frequently Asked Questions (FAQs)
Q1: What is Thymopentin acetate and what is its primary mechanism of action?
A1: this compound is a synthetic pentapeptide that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin. Its primary role is as an immunomodulatory agent. The mechanism of action involves promoting the maturation and differentiation of T-cells, enhancing the activity of mature T-cells, and modulating the production of various cytokines.[1]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound has been shown to modulate immune responses by binding to and activating Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus to induce the expression of genes involved in the inflammatory and immune response, including various cytokines.[2][3][4]
Q3: What are the expected effects of this compound on T-lymphocyte populations?
A3: this compound is known to influence T-cell homeostasis. In in-vitro studies, it can promote the proliferation of T-lymphocytes.[1] Clinically, treatment with thymopentin has been observed to lead to an increase in the number of circulating CD4+ T-cells, which can be particularly relevant in conditions characterized by a compromised immune system. The effect on the CD4+/CD8+ ratio can be variable and may depend on the specific experimental conditions and the state of the immune cells being studied.
Q4: Which cytokines are typically modulated by this compound?
A4: this compound can modulate the production of a range of cytokines. It has been reported to increase the production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity. It may also influence the production of other cytokines like IL-1α, IL-6, and TNF-α. Conversely, it has been shown to reduce the levels of Th2-type cytokines like IL-4.
Q5: What is the stability of this compound in solution and how should it be stored?
A5: this compound has a very short plasma half-life of about 30 seconds due to rapid degradation by proteolytic enzymes. For experimental use, lyophilized peptide should be stored desiccated at -20°C. Once reconstituted in a solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.
Troubleshooting Guide
High variability in experimental results is a common challenge when working with peptides like this compound. The following table outlines potential issues, their causes, and troubleshooting suggestions.
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells | - Inaccurate pipetting- Poor cell health or uneven cell seeding- Contamination (e.g., mycoplasma)- Edge effects in the microplate | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension and consistent cell density in each well.- Regularly test cell lines for mycoplasma contamination.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Inconsistent results between experiments | - Lot-to-lot variability of this compound: Differences in peptide purity, counter-ion content, or presence of impurities.- TFA counter-ion interference: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can have its own biological effects, including inhibiting or stimulating cell proliferation.- Variability in cell passage number: Higher passage numbers can lead to phenotypic and functional changes in cells.- Inconsistent reagent quality: Serum, media, and other reagents can vary between lots. | - If possible, purchase a large single lot of the peptide for a series of experiments. Perform a qualification test on each new lot.- Request TFA removal or salt exchange (to acetate or HCl) from the peptide supplier. Alternatively, perform a counter-ion exchange in the lab.- Use cells within a defined, low passage number range for all experiments.- Test new lots of critical reagents (e.g., FBS) before use in critical experiments. |
| No or low response to this compound | - Peptide degradation: this compound is susceptible to degradation, especially in solution at room temperature or in the presence of proteases in serum.- Sub-optimal concentration: The effective concentration range can be narrow and cell-type specific.- Incorrect experimental timeline: The timing of stimulation and measurement may not be optimal to capture the cellular response. | - Prepare fresh solutions of this compound for each experiment. Minimize the time the peptide is in solution before being added to the cells.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.- Conduct a time-course experiment to identify the peak response time for your endpoint of interest (e.g., cytokine production, proliferation). |
| High background in assays (e.g., cytokine release) | - Endotoxin (B1171834) (LPS) contamination: Peptides can be contaminated with endotoxins, which are potent stimulators of immune cells.- Cell stress: High seeding density or poor cell health can lead to spontaneous cytokine release. | - Use endotoxin-free reagents and test your peptide stock for endotoxin levels. Consider using an endotoxin removal kit if necessary.- Optimize cell seeding density and ensure cells are healthy and not overly confluent at the start of the experiment. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donors
-
This compound (lyophilized powder)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as a positive control for T-cell activation)
-
Cell Proliferation Dye (e.g., CFSE)
-
96-well flat-bottom culture plates
-
Flow cytometer
Methodology:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Vortex gently to dissolve.
-
Prepare serial dilutions in culture medium to achieve the desired final concentrations for the experiment.
-
-
PBMC Staining and Seeding:
-
Thaw and wash cryopreserved PBMCs or use freshly isolated cells.
-
Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye (e.g., CFSE) at the manufacturer's recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the stained cells at a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Treatment:
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Unstimulated Control: 100 µL of medium only.
-
Positive Control: 100 µL of medium containing a known T-cell mitogen (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Cells can be stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze proliferation in specific subsets.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on T-cell subsets. Proliferation is measured by the serial dilution of the cell proliferation dye.
-
Protocol 2: Cytokine Release Assay
Objective: To measure the production of cytokines by human PBMCs in response to this compound.
Materials:
-
Human PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) (as a positive control for monocyte activation) and/or PHA/anti-CD3/CD28 (for T-cell activation)
-
96-well round-bottom culture plates
-
ELISA or multiplex immunoassay kits for cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
Methodology:
-
PBMC Seeding:
-
Prepare a PBMC suspension at 2 x 10^6 cells/mL in complete RPMI medium.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final concentration.
-
Add 100 µL of the dilutions to the respective wells.
-
Include the following controls:
-
Unstimulated Control: 100 µL of medium only.
-
Positive Control: 100 µL of medium containing an appropriate stimulant (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cytokines being measured (e.g., 24 hours for TNF-α, 48-72 hours for IL-2 and IFN-γ).
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokines of interest in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Presentation
Disclaimer: The following tables present illustrative data based on the expected qualitative effects of this compound as described in the literature. Specific quantitative values can vary significantly based on experimental conditions.
Table 1: Illustrative Dose-Dependent Effect of this compound on T-Cell Proliferation
| This compound (µg/mL) | Proliferation Index (CD4+ T-cells) |
| 0 (Unstimulated) | 1.1 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 2.8 ± 0.4 |
| 10 | 4.2 ± 0.5 |
| 100 | 4.5 ± 0.6 |
| Positive Control (PHA) | 6.8 ± 0.7 |
Table 2: Illustrative Effect of this compound on Cytokine Production by PBMCs (pg/mL)
| Treatment | IL-2 | IFN-γ | IL-4 | TNF-α |
| Unstimulated | < 10 | < 20 | < 15 | 50 ± 15 |
| This compound (10 µg/mL) | 150 ± 25 | 450 ± 50 | < 15 | 250 ± 40 |
| Positive Control (PHA) | 800 ± 90 | 2500 ± 300 | 50 ± 10 | 1200 ± 150 |
Visualizations
Signaling Pathway
Caption: this compound signaling via the TLR2/MyD88/NF-κB pathway.
Experimental Workflow
Caption: General workflow for in-vitro assays with this compound.
References
- 1. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 4. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variation of Thymopentin
Welcome to the Technical Support Center for Thymopentin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in their experiments and manufacturing processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation of Thymopentin.
Frequently Asked Questions (FAQs)
Raw Materials and Synthesis
Q1: What are the most critical raw material attributes to control for consistent Thymopentin synthesis?
A1: The quality of your raw materials is a foundational element in minimizing batch-to-batch variation. For Thymopentin, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), the most critical raw materials are the protected amino acid derivatives used in solid-phase peptide synthesis (SPPS).[1][2] Key attributes to control include:
-
Purity of Amino Acids: Impurities in the amino acid building blocks can lead to the formation of peptide-related impurities in the final product.[1] For instance, the presence of β-alanine contaminants in Fmoc-amino acid derivatives can result in insertion sequences.[1]
-
Identity Verification: It is crucial to verify the identity of all incoming raw materials, especially the Fmoc-protected amino acids, to prevent incorrect sequence synthesis.[3] Techniques like Raman spectroscopy can be used for through-container verification, ensuring material integrity.
-
Resin Quality: The solid support resin used in SPPS should be of high quality to ensure efficient and complete reactions at each step of the synthesis.
-
Solvent and Reagent Purity: The purity of solvents and reagents, such as those used for coupling, deprotection, and cleavage, can significantly impact the impurity profile of the final peptide. High-purity reagents help prevent unwanted side reactions.
Q2: How can we optimize the solid-phase peptide synthesis (SPPS) process to improve batch consistency?
A2: Optimizing the SPPS process involves meticulous control over each step of the peptide chain assembly. Here are key areas for optimization:
-
Coupling and Deprotection Steps: Ensuring complete coupling and deprotection at each cycle is vital. Incomplete reactions lead to truncated or deletion sequences. Monitoring the concentration of the cleaved Fmoc group can be used to assess the completeness of the deprotection step.
-
Reaction Conditions: Factors such as temperature, reaction time, and reagent ratios must be precisely controlled. Using a slight excess of amino acids can help drive the coupling reaction to completion, but this needs to be optimized to avoid waste and potential side reactions.
-
Washing Steps: Thorough washing between each step of the synthesis is critical to remove excess reagents and by-products, which could interfere with subsequent reactions.
-
Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of protecting groups must be optimized to prevent degradation of the Thymopentin peptide.
Purification and Impurity Profiling
Q3: What are common impurities found in Thymopentin batches and how can they be controlled?
A3: Impurities in synthetic peptides like Thymopentin can arise from various sources during synthesis and storage. Common impurities include:
-
Peptide-Related Impurities: These are the most common and include truncated sequences (shorter peptides), deletion sequences (missing one or more amino acids), insertion sequences, and peptides with modifications from side reactions.
-
Process-Related Impurities: These can include residual solvents, reagents, and scavengers used during synthesis and purification.
-
Degradation Products: Thymopentin is susceptible to degradation, especially in solution and at certain pH values or temperatures.
Control strategies involve a combination of optimizing the synthesis process, implementing robust purification methods, and ensuring proper storage conditions.
Q4: Which analytical techniques are recommended for impurity profiling of Thymopentin?
A4: A comprehensive analytical approach is necessary to identify and quantify impurities. The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is the most common method for assessing the purity of peptides and separating related impurities.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying the molecular weights of the peptide and its impurities, which helps in their structural elucidation.
-
Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition of the final peptide and to determine the net peptide content.
Regulatory bodies like the FDA require thorough impurity profiling, with identification of impurities at levels of 0.10% or greater.
Lyophilization and Stability
Q5: How does the lyophilization process affect the stability and consistency of Thymopentin?
A5: Lyophilization (freeze-drying) is a critical step for preserving the stability of peptides like Thymopentin, which are unstable in solution. The process involves freezing the peptide solution and then removing the ice by sublimation under a vacuum. An optimized lyophilization cycle is crucial for:
-
Maintaining Structural Integrity: Proper freezing rates and the use of cryoprotectants help protect the peptide's structure during the freezing process.
-
Ensuring Low Residual Moisture: The primary and secondary drying phases must be optimized to achieve a low residual moisture content, which is critical for long-term stability.
-
Consistent Cake Appearance: A well-formed lyophilized cake indicates a successful process and contributes to easier reconstitution.
Q6: What are the key parameters to control during lyophilization to ensure batch-to-batch consistency?
A6: To achieve consistent results from lyophilization, the following parameters must be carefully controlled:
-
Freezing Rate: A controlled freezing rate helps to create a uniform ice crystal structure, which facilitates efficient sublimation.
-
Shelf Temperature: The temperature of the shelves in the lyophilizer must be precisely controlled during all phases of the cycle.
-
Vacuum Pressure: The vacuum level affects the rate of sublimation during primary drying.
-
Formulation: The use of appropriate excipients, such as cryoprotectants and bulking agents, is essential for protecting the peptide and ensuring a stable final product.
Troubleshooting Guides
Issue: High Levels of Peptide-Related Impurities
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Coupling Reactions | Review SPPS protocol. | Increase coupling time, use a higher excess of amino acid and coupling reagents, or consider a more efficient coupling agent. Monitor reaction completion. |
| Incomplete Deprotection | Verify deprotection reagent activity and reaction time. | Use fresh deprotection reagent (e.g., piperidine (B6355638) for Fmoc-SPPS) and ensure sufficient reaction time. Monitor deprotection completion. |
| Poor Quality Raw Materials | Qualify and test all incoming amino acids and reagents. | Source high-purity amino acids and reagents from a qualified vendor. Perform identity and purity testing on all raw materials. |
| Side Reactions During Cleavage | Optimize cleavage cocktail and conditions. | Use appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive amino acid residues. Control cleavage time and temperature. |
Issue: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Resin Loading | Standardize resin loading procedure. | Accurately determine the substitution level of the resin before synthesis and use a consistent amount for each batch. |
| Mechanical Loss of Resin | Review manual handling and washing procedures. | Use specialized synthesis vessels to minimize resin loss during washing and filtration steps. |
| Variability in Synthesis Efficiency | Implement in-process controls. | Monitor coupling and deprotection efficiency throughout the synthesis for each batch to identify and address deviations in real-time. |
Issue: Poor Lyophilized Cake Appearance or Reconstitution Problems
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Freezing Protocol | Optimize the freezing step of the lyophilization cycle. | Implement a controlled freezing rate or an annealing step to create a more uniform ice crystal structure. |
| Formulation Issues | Review the formulation for appropriate excipients. | Ensure the formulation contains suitable cryoprotectants and bulking agents to support the cake structure. |
| Excessive Residual Moisture | Optimize the primary and secondary drying phases. | Extend drying times or adjust shelf temperature and vacuum to achieve the target low residual moisture content. |
Experimental Protocols
Protocol 1: Purity Analysis of Thymopentin by RP-HPLC
This protocol provides a general method for determining the purity of a Thymopentin sample. Specific parameters may need to be optimized for your particular system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Dissolve the Thymopentin sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of Thymopentin as the percentage of the main peak area relative to the total area of all peaks.
Diagrams
Caption: A typical experimental workflow for the synthesis and quality control of Thymopentin.
Caption: A logical troubleshooting workflow for addressing batch-to-batch variation in Thymopentin.
References
Impact of serum concentration on Thymopentin activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thymopentin (TP-5) in in vitro experiments. The following information is designed to address common challenges, with a particular focus on the potential impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Thymopentin and what is its primary mechanism of action in vitro?
A1: Thymopentin is a synthetic pentapeptide that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin.[1][2] Its primary role is as an immunomodulator.[1][3] In vitro, Thymopentin promotes the maturation and differentiation of T-lymphocytes, enhances the activity of mature T-cells and natural killer (NK) cells, and modulates the production of various cytokines, including interleukins and interferons.[1]
Q2: Which signaling pathways are known to be activated by Thymopentin?
A2: Current research suggests that Thymopentin's immunomodulatory effects are mediated through the activation of several key signaling pathways. Notably, it has been shown to activate the NF-κB signaling pathway. Additionally, some studies indicate that Thymopentin may exert its effects by binding to and activating Toll-like receptor 2 (TLR2), which in turn can trigger downstream signaling cascades like the MyD88-NF-κB pathway.
Q3: How can serum concentration in cell culture media affect Thymopentin's in vitro activity?
A3: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly influence the observed effects of Thymopentin. Serum contains a complex mixture of proteins, growth factors, and hormones that can interact with experimental compounds. High serum concentrations may lead to protein binding of Thymopentin, which can reduce its bioavailable concentration and potentially lead to an underestimation of its potency (a higher IC50 or EC50 value). Conversely, very low or no serum can induce cellular stress, apoptosis, or affect normal cell proliferation and responsiveness, which could also confound the results.
Q4: What is the expected effect of Thymopentin on T-cell proliferation and cytokine production in vitro?
A4: Thymopentin is generally expected to enhance T-cell proliferation and modulate cytokine production. Specifically, it has been shown to increase the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). However, the effects can be dose-dependent, and in some experimental models, it has been observed to either stimulate or inhibit certain immune responses depending on its concentration.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| High variability in replicate wells treated with Thymopentin. | Inconsistent Serum Concentration: Using different batches or lots of serum between experiments, or even within the same experiment, can introduce variability. | Standardize on a single lot of serum for the entire set of experiments. Perform a serum titration experiment to determine the optimal concentration for your specific cell type and assay. |
| Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers at the start of the experiment. | Ensure a homogenous single-cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line and plate format. | |
| Lower than expected T-cell proliferation in response to Thymopentin. | High Serum Concentration: Excessive protein binding of Thymopentin in high-serum media (e.g., >10% FBS) may reduce its effective concentration. | Test a range of serum concentrations (e.g., 2.5%, 5%, 10%). Consider reducing the serum concentration during the Thymopentin treatment period. Ensure the chosen serum concentration supports baseline cell viability. |
| Sub-optimal Thymopentin Concentration: The concentration of Thymopentin used may be outside the optimal range for the specific cell type or assay. | Perform a dose-response curve for Thymopentin (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the optimal effective concentration for your experimental setup. | |
| No significant change in cytokine levels after Thymopentin treatment. | Inappropriate Assay Timing: The time point for measuring cytokine production may be too early or too late. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after Thymopentin stimulation to identify the peak of cytokine production for your specific target cytokines. |
| Low Cell Viability: The baseline health of the cells may be compromised, preventing a robust response. | Assess cell viability before and after the experiment using a standard method like Trypan Blue exclusion or an MTT assay. Ensure that the serum concentration used maintains good cell health. | |
| Thymopentin appears to inhibit immune response at high concentrations. | Dose-Dependent Biphasic Effect: Some immunomodulators exhibit a biphasic or hormetic effect, where high concentrations can be inhibitory. | This may be a real biological effect. Extend your dose-response curve to include higher concentrations to fully characterize this phenomenon. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (MTT-based)
This protocol measures the metabolic activity of T-cells as an indicator of cell proliferation.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium containing a predetermined optimal concentration of FBS (e.g., 5% or 10%), 2 mM L-glutamine, and 1% penicillin-streptomycin. Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.
-
Thymopentin Treatment: Prepare a serial dilution of Thymopentin in the same complete medium. Add the Thymopentin dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., Phytohemagglutinin [PHA]).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Cytokine Quantification (ELISA)
This protocol quantifies the concentration of a specific cytokine (e.g., IL-2) in the cell culture supernatant.
-
Cell Culture and Treatment: Follow steps 1-3 from the T-Cell Proliferation Assay protocol. The optimal incubation time will vary depending on the cytokine being measured (e.g., 24-48 hours for IL-2).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Sample Storage: Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
ELISA Procedure:
-
Perform the ELISA for the target cytokine (e.g., human IL-2) according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Thymopentin activates the TLR2/NF-κB signaling pathway.
Caption: Workflow for assessing Thymopentin's in vitro activity.
Caption: A logical approach to troubleshooting low Thymopentin activity.
References
Thymopentin Technical Support Center: Troubleshooting & Experimental Guides
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to poor cell viability when using high concentrations of Thymopentin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of Thymopentin. Is this an expected outcome?
A1: While Thymopentin is an immunomodulatory peptide generally intended to enhance T-cell function, high concentrations can lead to unexpected effects, including decreased cell viability. This can be due to several factors, such as off-target effects, induction of apoptosis, or experimental artifacts. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and experimental goals.
Q2: What are the potential causes of poor cell viability in our Thymopentin-treated cultures?
A2: Several factors could contribute to poor cell viability:
-
Concentration-dependent effects: Peptides can exhibit biphasic responses, where low concentrations are stimulatory and high concentrations become inhibitory or cytotoxic.
-
Peptide quality and handling: Issues such as improper storage, repeated freeze-thaw cycles, or contamination (e.g., endotoxins or residual TFA from synthesis) can impact cell health.[1]
-
Experimental conditions: Suboptimal cell culture conditions, incorrect seeding density, or the presence of solvents at toxic levels can exacerbate cytotoxicity.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to peptide treatments.
Q3: How can we differentiate between apoptosis and necrosis in our cell cultures treated with high concentrations of Thymopentin?
A3: Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, whereas necrosis is an uncontrolled cell death resulting from injury, often causing inflammation.[2][3][4] You can differentiate between these two processes using assays such as:
-
Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
-
Caspase activity assays: Activation of caspases, particularly caspase-3, is a hallmark of apoptosis.[5]
-
DNA fragmentation analysis: Techniques like TUNEL assays or gel electrophoresis can detect the characteristic DNA laddering of apoptosis.
Troubleshooting Guide: Addressing Poor Cell Viability
This guide provides a systematic approach to troubleshooting unexpected decreases in cell viability during your experiments with Thymopentin.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death at concentrations reported to be safe. | Peptide stock concentration error, contamination, or improper storage. | 1. Verify Peptide Concentration: Re-calculate dilutions and, if possible, confirm the stock solution concentration. 2. Check for Contamination: Test for endotoxin (B1171834) contamination. 3. Review Storage Practices: Ensure the peptide was stored at the recommended temperature and avoid multiple freeze-thaw cycles. |
| Cell viability decreases at high concentrations, but the dose-response curve is not sigmoidal. | Compound precipitation at high concentrations or off-target effects. | 1. Check Solubility: Visually inspect for precipitate in the media at high concentrations. 2. Optimize Solvent: Ensure the final solvent concentration is non-toxic and consistent across all wells. 3. Perform a Wider Dose-Response: Test a broader range of concentrations to better define the curve. |
| High variability in cell viability results between replicate experiments. | Inconsistent cell seeding, variations in incubation time, or edge effects in multi-well plates. | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Control Incubation Time: Use a consistent incubation time for all experiments. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data or fill them with sterile media to maintain humidity. |
Data Presentation: Illustrative Dose-Response of Thymopentin on Cell Viability
The following table provides an illustrative example of a dose-response experiment to determine the effect of Thymopentin on the viability of a hypothetical lymphocyte cell line.
| Thymopentin Concentration (µM) | Cell Viability (%) (24 hours) | Standard Deviation (±) | Cell Viability (%) (48 hours) | Standard Deviation (±) |
| 0 (Control) | 100 | 4.5 | 100 | 5.1 |
| 1 | 102.3 | 5.2 | 105.6 | 4.8 |
| 10 | 98.7 | 4.9 | 95.2 | 5.5 |
| 50 | 85.1 | 6.1 | 75.4 | 6.2 |
| 100 | 62.5 | 5.8 | 48.9 | 5.7 |
| 200 | 41.3 | 6.5 | 25.1 | 6.3 |
| 500 | 15.8 | 4.7 | 8.3 | 4.9 |
Note: This data is for illustrative purposes only and may not reflect the actual response of your specific cell line.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Thymopentin stock solution
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Thymopentin Treatment: Prepare serial dilutions of Thymopentin in cell culture medium. Remove the old medium and replace it with the medium containing different concentrations of Thymopentin. Include a vehicle control (medium with the same concentration of solvent used for Thymopentin) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable incubator.
-
MTT Reagent Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: T-Lymphocyte Proliferation Assay
This assay measures the proliferation of T-lymphocytes in response to Thymopentin.
Materials:
-
Isolated T-lymphocytes
-
Thymopentin stock solution
-
Complete RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
Stimulating agent (e.g., anti-CD3 antibody) (optional, as a positive control for proliferation)
Procedure:
-
Cell Preparation: Adjust the concentration of T-lymphocytes to 1 x 10⁶ cells/mL in complete RPMI medium.
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of medium containing serial dilutions of Thymopentin to the respective wells. Include positive (stimulating agent) and negative (medium only) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
CFSE: If cells were pre-labeled with CFSE, harvest the cells and analyze the fluorescence intensity by flow cytometry to determine cell division.
-
-
Data Analysis: Express results as counts per minute (CPM) or as a proliferation index based on CFSE dilution.
Visualizations
Signaling Pathways
At high concentrations, immunomodulatory peptides can trigger complex signaling cascades that may lead to either cell survival or apoptosis, often involving pathways like NF-κB and MAPK.
Caption: Potential signaling pathways activated by high concentrations of Thymopentin.
Experimental Workflow: Troubleshooting Poor Cell Viability
The following workflow outlines a logical approach to diagnosing the cause of poor cell viability in your experiments.
Caption: A systematic workflow for troubleshooting poor cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 3. akadeum.com [akadeum.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of thymol on peripheral blood mononuclear cell PBMC and acute promyelotic cancer cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of Thymopentin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thymopentin (B1683142) (TP5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo half-life of this immunomodulatory pentapeptide.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to improve the half-life of Thymopentin for in vivo studies?
Thymopentin, a synthetic pentapeptide corresponding to the active site of thymopoietin, possesses significant immunomodulatory properties.[1] However, its therapeutic potential is limited by an extremely short plasma half-life of approximately 30 seconds, primarily due to rapid degradation by proteolytic enzymes in the plasma.[2] This necessitates frequent high-dose administrations to maintain therapeutic concentrations, which can be impractical for clinical applications and in vivo research.[3] Extending the half-life of TP5 can lead to more stable plasma concentrations, reduced dosing frequency, and potentially enhanced therapeutic efficacy.
Q2: What are the primary strategies for extending the in vivo half-life of Thymopentin?
There are three main approaches to prolonging the systemic circulation of Thymopentin:
-
Chemical Modification: Altering the peptide structure to increase its resistance to enzymatic degradation. Common modifications include PEGylation (attaching polyethylene (B3416737) glycol chains) and amino acid substitution (e.g., using D-amino acids).[4][5]
-
Conjugation to Macromolecules: Covalently linking Thymopentin to larger molecules such as albumin or nanoparticles. This increases the hydrodynamic volume of the peptide, reducing renal clearance and shielding it from enzymatic degradation.
-
Encapsulation: Entrapping Thymopentin within delivery systems like liposomes, nanoparticles, or hydrogels. This provides a sustained release of the peptide and protects it from premature degradation.
Q3: How does Thymopentin exert its immunomodulatory effects?
Thymopentin primarily acts on T-cells, mimicking the function of the natural thymic hormone, thymopoietin. It promotes the differentiation and maturation of T-cell precursors in the thymus and enhances the function of mature T-cells. One of the key mechanisms involves binding to Toll-like receptor 2 (TLR2), which triggers a downstream signaling cascade through the MyD88-NF-κB pathway, leading to the production of various cytokines and immunoglobulins.
Below is a diagram illustrating the signaling pathway of a Thymopentin-derived peptide.
Troubleshooting Guides
Guide 1: Chemical Modification of Thymopentin
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Modified TP5 | Inefficient reaction conditions (pH, temperature, molar ratio). | Optimize reaction parameters. For PEGylation with NHS esters, maintain a pH of 7-9. Use a 5- to 10-fold molar excess of the PEG reagent as a starting point. |
| Presence of interfering substances in the reaction buffer (e.g., primary amines like Tris). | Use amine-free buffers such as phosphate (B84403) buffer for reactions involving NHS esters. | |
| Loss of Immunomodulatory Activity | Modification at a critical amino acid residue in the active site (Arg-Lys-Asp-Val-Tyr). | Consider site-specific modification strategies. Terminal modifications (N- or C-terminus) are generally less likely to affect activity. |
| Conformational changes in the peptide due to the modification. | Characterize the secondary structure of the modified peptide using techniques like circular dichroism. Evaluate different linker lengths or modification sites. | |
| Instability of the Modified Peptide | Hydrolysis of the linkage between TP5 and the modifying group. | For maleimide-thiol conjugation, be aware of the potential for retro-Michael deconjugation. Consider using more stable chemistries like those involving bromomaleimides. |
| Aggregation of the modified peptide. | Evaluate the solubility of the modified peptide under different buffer conditions. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Guide 2: Conjugation of Thymopentin to Nanoparticles
| Issue | Possible Cause | Recommended Solution |
| Low Encapsulation Efficiency | Poor affinity of TP5 for the nanoparticle matrix. | For hydrophobic polymers like PLGA, consider forming a complex of TP5 with a phospholipid to increase its lipophilicity before encapsulation. |
| TP5 leakage during the nanoparticle preparation process. | Optimize the preparation method. For double emulsion-solvent evaporation, ensure rapid solidification of the polymer to entrap the peptide efficiently. | |
| Particle Aggregation | Insufficient surface charge or steric hindrance. | Incorporate stabilizing agents like surfactants (e.g., Pluronic F-68) or PEGylated lipids into the nanoparticle formulation. |
| Improper storage conditions. | Store nanoparticle suspensions at 4°C and avoid freezing unless they are lyophilized with a cryoprotectant. | |
| Burst Release of TP5 | High concentration of TP5 adsorbed on the nanoparticle surface. | Optimize the washing steps during nanoparticle purification to remove surface-bound peptide. |
| Porous nanoparticle structure. | Adjust the polymer concentration or the solvent evaporation rate during preparation to create a denser nanoparticle matrix. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from various studies on modified Thymopentin formulations.
| Thymopentin Formulation | Half-life (t½) | Key Findings | Reference |
| Native Thymopentin | ~30 seconds | Rapidly degraded in human plasma. | |
| TP5 in pH-sensitive Chitosan Nanoparticles | ~15 minutes (in vitro enzymatic degradation) | Prolonged degradation half-time compared to native TP5. | |
| TP5 encapsulated in extended Biphenarene Carboxylate | 24.85% remaining after 60 min in rat plasma | Significantly improved stability compared to free TP5, which was undetectable within 30 min. | |
| Myristic acid-modified TP5 (TP5-MA) | Not specified | Dramatically enhanced stability in human plasma due to improved albumin binding affinity. | |
| Ac-Pro2-TP5-NH2 and Aib2-TP5-NH2 (Analogs) | High degree of stability in human serum | N-terminal acetylation and C-terminal amidation increased resistance to proteolytic degradation. |
Experimental Protocols
Protocol 1: Preparation of TP5-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion-solvent evaporation technique.
Materials:
-
Thymopentin (TP5)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Primary Emulsion: Dissolve a specific amount of TP5 in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous TP5 solution to the organic PLGA solution and homogenize at high speed to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of PVA solution and homogenize again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated TP5.
-
Lyophilization (Optional): For long-term storage, resuspend the purified nanoparticles in a solution containing a cryoprotectant (e.g., trehalose) and lyophilize.
Below is a workflow diagram for this process.
Protocol 2: Quantification of Thymopentin in Plasma by HPLC
This is a general protocol outline that should be optimized and validated for specific experimental needs.
Materials:
-
Plasma samples containing Thymopentin
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Thymopentin standard solutions
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., 200 µL of ACN).
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 275 nm)
-
Gradient: Develop a suitable gradient of Mobile Phase B to elute Thymopentin. For example, a linear gradient from 5% to 60% B over 20 minutes.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of Thymopentin standard solutions.
-
Integrate the peak area corresponding to Thymopentin in the plasma samples.
-
Calculate the concentration of Thymopentin in the plasma samples by comparing their peak areas to the standard curve.
-
Disclaimer: These protocols and guides are intended for informational purposes only and should be adapted and validated for your specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. prospecbio.com [prospecbio.com]
- 2. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologically active analogs of thymopentin with enhanced enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thymic Peptides: Benchmarking Thymopentin Acetate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory peptides is critical for advancing therapeutic strategies. This guide provides an objective comparison of Thymopentin acetate (B1210297) with other key thymic peptides, namely Thymosin Alpha 1 and Thymulin. The information presented is supported by available experimental data, detailed methodologies for key assays, and visualizations of cellular signaling pathways.
Introduction to Thymic Peptides
The thymus gland is a primary lymphoid organ essential for the maturation of T lymphocytes (T cells), which are critical players in the adaptive immune system. The thymus produces a variety of peptides, often referred to as thymic hormones, that regulate the development and function of T cells and modulate immune responses. Among these, Thymopentin, Thymosin Alpha 1, and Thymulin are three of the most well-characterized peptides with therapeutic potential.
Thymopentin (TP-5) is a synthetic pentapeptide that represents the active site of the natural thymic hormone, thymopoietin (B12651440).[1] It is known for its immunomodulating properties, particularly its ability to influence T-cell differentiation and maturation.[1]
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from a calf thymus preparation known as thymosin fraction 5.[2] It is a potent immunomodulator that enhances T-cell function, activates other immune cells, and modulates cytokine production. Its synthetic form, thymalfasin, is used in the treatment of various diseases, including viral hepatitis and certain cancers.[3]
Thymulin , also known as Thymic Factor or Facteur Thymique Sérique (FTS), is a nonapeptide that requires zinc for its biological activity.[4] It is involved in T-cell differentiation and has demonstrated anti-inflammatory and neuroendocrine effects.
Mechanism of Action and Immunomodulatory Effects
While all three peptides originate from the thymus and influence the immune system, their mechanisms of action and the specific downstream effects they elicit show notable distinctions.
Thymopentin Acetate
Thymopentin's primary mechanism involves mimicking the action of thymopoietin to promote the differentiation and maturation of T-cell precursors. It has been shown to enhance the production of several cytokines, including Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity. Studies in mice have indicated that Thymopentin can activate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses.
Thymosin Alpha 1
Thymosin Alpha 1 exerts its pleiotropic effects by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells such as dendritic cells. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This results in the enhanced maturation of T cells, increased production of Th1 cytokines (e.g., IFN-γ, IL-2), and activation of Natural Killer (NK) cells and cytotoxic T lymphocytes. It can also modulate inflammation by affecting the production of pro- and anti-inflammatory cytokines.
Thymulin
Thymulin's biological activity is critically dependent on its binding to zinc. The zinc-bound form of thymulin is responsible for its effects on T-cell differentiation and its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB and p38 MAPK signaling pathways. Additionally, thymulin has neuroendocrine effects, interacting with the hypothalamic-pituitary-adrenal (HPA) axis.
Quantitative Data Summary
Direct comparative studies with quantitative data for all three peptides are limited in the available literature. However, individual studies provide insights into their respective potencies and effects. The following tables summarize key findings for each peptide.
Table 1: Summary of Quantitative Effects of this compound
| Experimental Model | Peptide Concentration | Key Findings | Reference |
| Mice with experimental injury | 1 mg/kg | Significantly reduced mortality, decreased IL-4 levels, and increased IL-2 production. | |
| Human T lymphocytes | Not specified | Did not show significant enhancement of T-cell activation and proliferation compared to Thymosin Alpha 1. |
Table 2: Summary of Quantitative Effects of Thymosin Alpha 1
| Experimental Model | Peptide Concentration | Key Findings | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from gastric carcinoma patients | 50 µg/mL | Increased the percentage of CD4+CD25+Foxp3+ regulatory T cells (Tregs) from 1.68% to 2.19%. | |
| PBMCs from patients | 1 µg/mL | Increased secretion of IL-1β to 178% and TNF-α to over 500% compared to untreated cells. | |
| Patients with pulmonary tuberculosis and diabetes | Not specified | Significantly increased CD3+, CD4+, CD4+/CD8+ T cells, and NK cells compared to the control group after six months of treatment. | |
| In vitro study on various tumor cell lines | 10 µM | No anti-proliferative/cytotoxic effects observed, with a proliferation rate >80%. | |
| Patients with stage IV melanoma (in combination with Dacarbazine) | Not specified | Showed a 3-fold increase in response rate compared to Dacarbazine alone. |
Table 3: Summary of Quantitative Effects of Thymulin
| Experimental Model | Peptide Concentration | Key Findings | Reference |
| Pediatric AIDS patients | Not specified | Plasma thymulin levels were abnormally low. | |
| Cultured mouse thymic epithelial cells | Not specified | The number of thymulin-containing cells increased progressively from Day 6 to Day 12 of culture. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways for each thymic peptide.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of thymic peptides.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T cells in response to stimulation.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells with phosphate-buffered saline (PBS).
2. CFSE Labeling:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% fetal bovine serum).
-
Wash the cells twice with complete RPMI medium.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the thymic peptides (Thymopentin, Thymosin Alpha 1, Thymulin) at various concentrations to the respective wells.
-
Include a positive control (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) and a negative control (medium only).
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations (e.g., CD3+CD4+ and CD3+CD8+) and examining the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of proliferation.
Cytokine Quantification Assay (ELISA)
This assay measures the concentration of specific cytokines secreted by immune cells in response to peptide stimulation.
1. Cell Culture and Supernatant Collection:
-
Culture PBMCs as described in the T-cell proliferation assay (steps 1 and 3).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates.
-
Collect the cell-free supernatants and store them at -80°C until analysis.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the immunomodulatory effects of the three thymic peptides.
Conclusion
This compound, Thymosin Alpha 1, and Thymulin are all important immunomodulatory peptides with distinct mechanisms of action and therapeutic potential. Thymopentin primarily acts to promote T-cell maturation. Thymosin Alpha 1 has a broader range of effects, including the activation of multiple immune cell types and the modulation of cytokine responses through TLR signaling. Thymulin is unique in its dependence on zinc and its combined immunomodulatory and anti-inflammatory properties, mediated in part through the inhibition of key inflammatory pathways.
While the available data provide a solid foundation for understanding the individual properties of these peptides, there is a clear need for more direct, head-to-head comparative studies. Such research, employing standardized experimental protocols as outlined in this guide, would be invaluable for elucidating the relative potencies and specific applications for which each peptide is best suited. This would ultimately accelerate the development of more targeted and effective immunomodulatory therapies.
References
- 1. Characterization of the immunoregulatory properties of thymosin alpha 1 on interleukin-2 production and interleukin-2 r… [ouci.dntb.gov.ua]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Thymopentin's Immunomodulatory Action: A Western Blot Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Western blot analysis to confirm the signaling targets of Thymopentin, a synthetic pentapeptide with immunomodulatory properties. We present experimental data, detailed protocols, and a comparative analysis of alternative techniques to equip researchers with the necessary information for robust target validation.
Thymopentin's Mechanism of Action: Activating the TLR2 Signaling Pathway
Thymopentin, a synthetic analog of the thymic hormone thymopoietin, exerts its immunomodulatory effects primarily through the activation of the Toll-like receptor 2 (TLR2) signaling pathway. This activation initiates a downstream cascade involving the recruitment of adaptor proteins and the activation of transcription factors, ultimately leading to an enhanced immune response. A key study demonstrated that a Thymopentin-derived peptide, CbTP, significantly modulates this pathway by increasing the expression of key signaling molecules and promoting the phosphorylation of critical downstream targets.
dot
Caption: Thymopentin signaling pathway via TLR2 activation.
Quantitative Analysis of Thymopentin Signaling Targets by Western Blot
Western blot analysis of cell lysates treated with Thymopentin or its derivatives can confirm the upregulation and activation of key proteins in the TLR2 signaling pathway. The following table summarizes expected qualitative changes based on available research.
| Target Protein | Treatment Group | Expected Change in Expression/Phosphorylation |
| MyD88 | Thymopentin-derived peptide (CbTP) | Increased expression |
| TRAF6 | Thymopentin-derived peptide (CbTP) | Increased expression |
| Phospho-IκB-α | Thymopentin-derived peptide (CbTP) | Increased phosphorylation |
| Phospho-NF-κB p65 | Thymopentin-derived peptide (CbTP) | Increased phosphorylation |
Detailed Experimental Protocol: Western Blot for Phosphorylated NF-κB p65
This protocol outlines the steps for detecting the phosphorylation of NF-κB p65 in response to Thymopentin treatment.
1. Cell Culture and Treatment:
-
Culture appropriate immune cells (e.g., macrophages, lymphocytes) in standard conditions.
-
Treat cells with the desired concentration of Thymopentin for a predetermined time course. Include an untreated control group.
2. Lysate Preparation:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-NF-κB p65 (Ser536)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total NF-κB p65 or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
dot
Caption: General workflow for Western blot analysis.
Comparison of Western Blot with Alternative Protein Analysis Techniques
While Western blotting is a gold-standard technique for protein analysis, other methods offer distinct advantages in terms of throughput, sensitivity, and quantification.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Meso Scale Discovery (MSD) | Capillary Western Assay (e.g., Simple Western) |
| Principle | Size-based separation followed by antibody detection. | Antibody-based capture and detection in a microplate format. | Electrochemiluminescence-based detection in a multi-array format. | Automated capillary electrophoresis and immunodetection. |
| Throughput | Low to medium. | High. | High. | High. |
| Sensitivity | Picogram to nanogram range. | Picogram to femtogram range. | Sub-picogram to femtogram range. | Picogram range. |
| Quantitative | Semi-quantitative to quantitative. | Quantitative. | Highly quantitative. | Highly quantitative and reproducible. |
| Sample Volume | High (micrograms of protein). | Low (microliters). | Low (microliters). | Very low (nanoliters). |
| Hands-on Time | High. | Moderate. | Low. | Very low (fully automated). |
| Multiplexing | Limited (stripping and re-probing). | Limited (one analyte per well). | Yes (up to 10 analytes per well). | Yes (multiplexing within a single capillary). |
| Best For | Confirmation of protein presence, size, and post-translational modifications. | High-throughput screening and quantification of a single target. | High-throughput, sensitive, and multiplexed quantification of analytes. | Automated, high-throughput, and quantitative protein analysis with minimal sample. |
A Comparative Guide to the Reproducibility of Thymopentin's Effect on T-Cell Maturation
For researchers and professionals in drug development, understanding the consistency and comparability of immunomodulatory agents is paramount. This guide provides an objective comparison of thymopentin's effect on T-cell maturation, placed in context with other notable alternatives. We will delve into the quantitative data, experimental protocols, and underlying signaling pathways to offer a comprehensive overview for scientific evaluation.
Mechanism of Action: Signaling Pathways in T-Cell Development
The biological effect of any immunomodulatory agent is dictated by its interaction with cellular signaling pathways. Thymopentin (B1683142), a synthetic pentapeptide, mimics the action of the natural thymic hormone thymopoietin. Its primary mechanism involves promoting the differentiation and maturation of T-cell precursors.
Below is a diagram illustrating the proposed signaling pathway for thymopentin. For comparison, the pathways for two alternative T-cell maturation agents, Thymosin alpha 1 and Interleukin-7 (IL-7), are also presented.
Thymopentin Signaling Pathway
Caption: Proposed signaling pathway for Thymopentin in T-cell maturation.
Thymosin Alpha 1 Signaling Pathway
Caption: Thymosin alpha 1 signaling via Toll-like Receptors (TLRs).
Interleukin-7 (IL-7) Signaling Pathway
Caption: Interleukin-7 signaling cascade in T-cell development.
Comparative Efficacy on T-Cell Maturation
The reproducibility of a compound's effect can be assessed by comparing quantitative outcomes across different studies. The following table summarizes key findings on the effects of thymopentin and its alternatives on T-cell populations.
| Agent | Study Population/Model | Key Quantitative Outcomes | Reference |
| Thymopentin | Asymptomatic HIV-infected subjects | Maintained higher CD4+ cell counts over 24 weeks (P=0.03).[1] | [1] |
| Zidovudine-treated asymptomatic HIV-infected subjects | No significant difference in CD4 counts compared to placebo.[2] | [2] | |
| Human Embryonic Stem Cells (in vitro) | Enhanced differentiation into cells expressing T-cell markers (CD3, CD4, CD8).[3] | ||
| Thymosin alpha 1 | Patients with advanced HIV disease | Dramatically increased levels of signal joint T cell receptor excision circles (sjTRECs), indicating increased thymic output. | |
| In vitro and in vivo models | Stimulates differentiation of precursor cells into CD4+/CD8+ T cells and increases production of IL-2 and IFN-γ. | ||
| Interleukin-7 (IL-7) | Mice with in vivo IL-7 deprivation | >99% reduction in thymic cellularity, with a developmental block at the CD44+CD25+ double-negative stage. | |
| In vitro and in vivo models | Essential for survival, proliferation, and differentiation of immature thymocytes. |
Note: The variability in thymopentin's effect on CD4 counts in different HIV patient cohorts highlights a key challenge in reproducibility, potentially influenced by baseline patient characteristics and concomitant treatments.
Experimental Protocols
Standardized protocols are crucial for generating reproducible data. Below is a general workflow for an in vitro T-cell differentiation assay, a common method to evaluate the effect of compounds like thymopentin.
General Workflow for In Vitro T-Cell Differentiation Assay
Caption: A typical workflow for assessing T-cell differentiation in vitro.
Detailed Methodologies
1. Isolation of Naïve CD4+ T-Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Naïve CD4+ T-cells are then purified from the PBMC population using a negative selection kit (magnetic-activated cell sorting - MACS) that depletes non-CD4+ cells and memory CD4+ T-cells. Purity should be assessed by flow cytometry (>95% CD4+CD45RA+).
2. In Vitro T-Cell Differentiation:
-
A 24- or 96-well tissue culture plate is coated with anti-CD3 antibodies (e.g., 1-2 μg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
The antibody solution is aspirated, and wells are washed with sterile PBS.
-
Purified naïve CD4+ T-cells are resuspended in complete RPMI-1640 medium supplemented with 10% FBS, antibiotics, and soluble anti-CD28 antibody (e.g., 0.5-1 μg/mL).
-
The cell suspension is plated at a density of approximately 1 x 10^6 cells/mL.
-
Thymopentin, alternative compounds, or a vehicle control are added to the respective wells at predetermined concentrations.
-
The plate is incubated for 4-5 days at 37°C in a humidified 5% CO2 incubator.
3. Analysis of T-Cell Maturation and Function:
-
Flow Cytometry: After incubation, cells are harvested and stained with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69) to determine the phenotype and activation status of the differentiated cells.
-
Cytokine Analysis (ELISA): The culture supernatant is collected, and the concentration of secreted cytokines, such as IL-2 and IFN-γ, is quantified using enzyme-linked immunosorbent assay (ELISA) kits. This provides a measure of the functional capacity of the differentiated T-cells.
Conclusion
The available evidence suggests that thymopentin can promote T-cell maturation, particularly in in vitro settings using progenitor cells. However, its in vivo efficacy, especially in restoring peripheral T-cell counts in immunocompromised individuals, shows variable reproducibility across different clinical studies. This variability may stem from differences in patient populations, disease states, and treatment regimens.
In comparison, alternatives like Thymosin alpha 1 and IL-7 have well-documented and potent effects on T-cell development and homeostasis. IL-7, in particular, is fundamentally required for early T-cell development, and its absence leads to a severe block in T-cell production.
For researchers, the choice of agent will depend on the specific context of the investigation. While thymopentin remains a molecule of interest, its effects should be interpreted with an awareness of the potential for variable outcomes. The use of standardized, well-controlled in vitro assays, as detailed in this guide, is critical for generating reliable and reproducible data to further elucidate its precise role and therapeutic potential in modulating the immune system.
References
- 1. Maintenance of CD4+ cells by thymopentin in asymptomatic HIV-infected subjects: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of thymopentin in zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm3: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic and Naturally Derived Thymic Peptides for Immunological Research
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived thymic peptides is a critical decision in the pursuit of modulating the immune system. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable option for your research needs.
Thymic peptides are a class of hormones originating from the thymus gland that play a crucial role in the maturation and differentiation of T-cells, a cornerstone of the adaptive immune system. Both naturally derived and synthetically produced thymic peptides are utilized in research and clinical settings for their immunomodulatory properties. Naturally derived peptides are typically extracted from bovine thymus, while synthetic versions are manufactured in laboratories. This comparison delves into their key characteristics, biological activities, and the experimental methodologies used for their evaluation.
Comparative Analysis: Synthetic vs. Naturally Derived Thymic Peptides
| Feature | Naturally Derived Thymic Peptides (e.g., Thymalin, Thymostimulin) | Synthetic Thymic Peptides (e.g., Thymosin Alpha 1, Thymopentin, Thymogen) |
| Source | Extracted from animal thymus glands (commonly bovine) | Chemically synthesized in a laboratory |
| Composition | A mixture of various peptides of different molecular weights | A single, well-defined peptide sequence |
| Purity | Variable, may contain other biologically active molecules and impurities | High purity, typically >98% |
| Consistency | Potential for batch-to-batch variability due to natural source fluctuations | High batch-to-batch consistency and reproducibility |
| Biological Activity | Broad-spectrum immunomodulatory effects due to the presence of multiple peptides. For instance, natural peptides have been shown to influence antioxidant responses in thymocytes.[1] | Specific and targeted biological activity based on the defined peptide sequence. For example, synthetic dipeptides can activate neutrophil chemotaxis and phagocytosis.[1] |
| Immunogenicity | Potentially higher risk of immunogenicity due to the presence of animal-derived proteins and impurities. | Generally lower immunogenicity due to high purity and defined sequence, though even small synthetic peptides can elicit an immune response. |
| Stability | Stability can vary depending on the extraction and purification process. | Generally more stable with a well-defined shelf life. |
In-Depth Look at Biological Performance
The biological activities of both natural and synthetic thymic peptides converge on the modulation of the immune system, primarily through their influence on T-cell development and function.
T-Cell Differentiation and Maturation
Both natural and synthetic thymic peptides have been shown to promote the differentiation of T-cell precursors.[1] For example, Thymosin alpha 1, a synthetic peptide, potentiates T-cell mediated immune responses by promoting the differentiation and maturation of T-cell progenitor cells. Naturally derived extracts like Thymostimulin have also been shown to induce the in vitro differentiation of T-cell precursors in patients with T-cell deficiencies.
Cytokine Release and Immune Modulation
Thymic peptides influence the production of various cytokines, which are key signaling molecules in the immune system. Both natural and synthetic peptides can induce the release of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] Specifically, synthetic Thymosin alpha 1 has been shown to increase levels of IL-2, IL-10, and IL-12.
A key difference lies in the breadth of their effects. Naturally derived mixtures may elicit a broader, less specific cytokine response due to the presence of multiple active peptides. In contrast, synthetic peptides can be designed to trigger a more targeted cytokine profile. For instance, a comparative study showed that while both natural (Thymalin) and synthetic (Thymogen) peptides activated T-cell differentiation and cytokine excretion, synthetic dipeptides specifically activated neutrophil chemotaxis and phagocytosis, and notably, had no influence on the antioxidant response in thymocytes, unlike their natural counterparts.[1]
Experimental Protocols
T-Cell Differentiation Assay from Hematopoietic Stem Cells
This protocol outlines a general method for inducing T-cell differentiation from hematopoietic stem cells (HSCs) in vitro, which can be adapted to compare the efficacy of different thymic peptide preparations.
Objective: To assess the potential of synthetic and naturally derived thymic peptides to induce the differentiation of HSCs into T-lymphocyte lineages (CD4+ and CD8+ cells).
Materials:
-
Human CD34+ hematopoietic stem cells
-
Stem cell culture medium
-
Recombinant human cytokines (e.g., SCF, Flt3-L, IL-7)
-
Synthetic and naturally derived thymic peptide preparations
-
Flow cytometer
-
Fluorescently labeled antibodies against CD34, CD4, and CD8
Procedure:
-
Culture CD34+ HSCs in a serum-free medium supplemented with appropriate cytokines to maintain their progenitor state.
-
Divide the HSC cultures into experimental groups: a negative control group (no thymic peptide), a positive control group (known T-cell differentiation-inducing agent), and test groups for each synthetic and natural thymic peptide at various concentrations.
-
Incubate the cultures for a period of 14-21 days, refreshing the medium and supplements as required.
-
At regular intervals (e.g., day 7, 14, and 21), harvest a subset of cells from each group.
-
Stain the cells with fluorescently labeled antibodies against CD34, CD4, and CD8.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing CD4 and CD8 markers, indicative of T-cell lineage differentiation.
Cytokine Release Assay Using a Multiplex Bead Array
This protocol describes a method to measure the cytokine profile released by peripheral blood mononuclear cells (PBMCs) upon stimulation with thymic peptides.
Objective: To compare the cytokine release profiles (e.g., IL-2, IFN-γ, IL-4) from PBMCs stimulated with synthetic versus naturally derived thymic peptides.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Synthetic and naturally derived thymic peptide preparations
-
Multiplex cytokine bead array kit (e.g., for IL-2, IFN-γ, IL-4, IL-6, IL-10, TNF-α)
-
Flow cytometer with appropriate software for multiplex analysis
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in supplemented RPMI-1640 medium.
-
Add the synthetic and naturally derived thymic peptides to the respective wells at various concentrations. Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the culture supernatants.
-
Perform the multiplex cytokine bead array assay on the supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant with a mixture of antibody-coupled beads, each specific for a different cytokine.
-
Analyze the beads using a flow cytometer to simultaneously quantify the concentration of multiple cytokines in each sample.
Signaling Pathways and Mechanisms of Action
The biological effects of thymic peptides are mediated through their interaction with specific cellular receptors and the subsequent activation of intracellular signaling pathways.
Thymulin Signaling Pathway
Thymulin, a nonapeptide, requires the presence of zinc for its biological activity. The zinc-bound form of thymulin is believed to adopt a specific conformation that allows it to bind to its receptor on T-cell precursors, initiating a signaling cascade that leads to T-cell differentiation.
Thymulin signaling cascade.
Thymopentin Signaling Pathway
Thymopentin, a synthetic pentapeptide, mimics the active site of thymopoietin. Its immunoregulatory actions are mediated by elevating intracellular cyclic GMP (cGMP) levels in peripheral T-cells.
Thymopentin signaling cascade.
Thymogen Proposed Mechanism of Action
The synthetic dipeptide Thymogen (Glu-Trp) is thought to exert its effects through a distinct mechanism that may involve direct interaction with DNA. It is hypothesized that Thymogen targets the promoter regions of the DNA double helix in lymphocytes, leading to chromatin remodeling and increased gene transcription.
Proposed mechanism of Thymogen action.
Conclusion
The choice between synthetic and naturally derived thymic peptides depends on the specific goals of the research. Synthetic peptides offer high purity, consistency, and the ability to study the effects of a single, defined molecule. This makes them ideal for mechanistic studies and for applications where a specific biological response is desired. Naturally derived peptide mixtures, while less defined, may offer a broader spectrum of immunomodulatory activity that could be beneficial in certain therapeutic contexts. However, the potential for batch-to-batch variability and the presence of impurities are important considerations.
For researchers and drug developers, a thorough understanding of these differences, supported by robust experimental data, is essential for advancing the field of immunotherapy and harnessing the therapeutic potential of thymic peptides.
References
A Comparative Analysis of In Vivo Efficacy: Thymopentin vs. Thymostimulin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Thymopentin and Thymostimulin, two immunomodulatory agents derived from thymic hormones. This analysis is based on available experimental data to inform research and development decisions.
Thymopentin, a synthetic pentapeptide (TP-5), and Thymostimulin, a purified calf thymus extract, are both utilized for their immunomodulatory properties, primarily in contexts of immunodeficiency and as adjuncts in cancer therapy. While both aim to enhance T-cell function, their origins, composition, and specific in vivo effects exhibit notable differences.
Executive Summary of Comparative Efficacy
A comprehensive meta-analysis of clinical trials in oncology provides the most direct available comparison of the substance classes to which Thymopentin and Thymostimulin belong. Thymopentin is classified as a synthetic thymic peptide (sTP), while Thymostimulin falls under the category of purified thymus extracts (pTE).
In this large-scale review, purified thymus extracts, including Thymostimulin, did not demonstrate a statistically significant improvement in overall survival or disease-free survival in cancer patients. However, a notable finding was their ability to reduce the risk of severe infectious complications associated with chemotherapy or radiotherapy.[1][2]
Conversely, for synthetic thymic peptides, particularly thymosin α1 which is closely related to Thymopentin, there was a trend toward a reduced risk of death and improved disease-free survival, although the evidence for Thymopentin itself was not as conclusive.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from clinical studies.
Table 1: Oncological Outcomes (based on a meta-analysis of 26 trials) [1]
| Outcome | Thymopentin (as part of sTPs) | Thymostimulin (as part of pTEs) |
| Overall Survival (Relative Risk) | Trend towards improvement (specifically for thymosin α1) | No significant benefit (RR 1.00, 95% CI 0.79 to 1.25) |
| Disease-Free Survival (Relative Risk) | Trend towards improvement (specifically for thymosin α1) | No significant benefit (RR 0.97, 95% CI 0.82 to 1.16) |
| Tumor Response (Relative Risk) | No significant benefit reported in the meta-analysis | No significant benefit (RR 1.07, 95% CI 0.92 to 1.25) |
| Severe Infectious Complications (Relative Risk) | Data not specifically isolated for Thymopentin | Significant reduction (RR 0.54, 95% CI 0.38 to 0.78) |
| Severe Neutropenia (Relative Risk) | Data not specifically isolated for Thymopentin | No significant reduction (RR 0.55, 95% CI 0.25 to 1.23) |
Table 2: Immunomodulatory Effects from Individual Studies
| Parameter | Thymopentin | Thymostimulin |
| T-Cell Differentiation/Maturation | Induces differentiation of T-cell precursors. | Stimulates T-cell proliferation and differentiation. |
| IL-2 Production | Increased production in aging humans. | Data on specific cytokine modulation is less defined in available literature. |
| Circulating Immune Complexes | Not a primary reported endpoint. | Reduced levels in Hodgkin's disease patients. |
| Serum Lysozyme (B549824) Levels | Not a primary reported endpoint. | Increased levels in Hodgkin's disease patients with initially elevated CICs. |
Mechanisms of Action
Thymopentin and Thymostimulin exert their effects through the modulation of the immune system, with a primary focus on T-lymphocytes.
Thymopentin: As a synthetic peptide corresponding to the active site of the thymic hormone thymopoietin, Thymopentin's mechanism is more targeted. It is known to induce the differentiation of early T-cells and regulate the function of peripheral T-cells. This is thought to be mediated by elevations in intracellular cyclic GMP. Studies have also shown that Thymopentin can modulate the production of cytokines, such as increasing IL-2 and IFN-γ, while reducing IL-4, suggesting a role in shifting the Th1/Th2 balance.
Thymostimulin: Being a purified extract, Thymostimulin contains a mixture of thymic peptides. Its mechanism is broader, involving the stimulation of T-cell proliferation and differentiation. It has also been observed to influence the non-specific immune system, as evidenced by its effects on circulating immune complexes and serum lysozyme levels in patients with Hodgkin's disease.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Objective: To compare the in vivo efficacy and safety of Thymopentin versus Thymostimulin as an adjunct to standard chemotherapy in patients with a specific cancer type (e.g., non-small cell lung cancer).
Study Design: A prospective, randomized, double-blind, placebo-controlled, three-arm clinical trial.
Patient Population: Adult patients with histologically confirmed cancer, eligible for a specific standard chemotherapy regimen, with adequate organ function and an ECOG performance status of 0-2.
Treatment Arms:
-
Arm A (Thymopentin): Standard chemotherapy regimen + Thymopentin (e.g., 50 mg subcutaneously, three times a week).
-
Arm B (Thymostimulin): Standard chemotherapy regimen + Thymostimulin (e.g., 1 mg/kg intramuscularly, daily for a set period during each chemotherapy cycle).
-
Arm C (Placebo): Standard chemotherapy regimen + Placebo.
Outcome Measures:
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Disease-Free Survival, Objective Response Rate (per RECIST criteria), incidence and severity of treatment-emergent adverse events (per CTCAE), incidence of grade 3/4 infections, and changes in immunological parameters (e.g., T-cell subset counts [CD3+, CD4+, CD8+], and plasma levels of key cytokines [IL-2, IFN-γ, IL-4, TNF-α]).
Assessments:
-
Tumor assessments (e.g., CT scans) at baseline and at regular intervals.
-
Safety assessments (physical examinations, vital signs, laboratory tests) at each visit.
-
Immunological assessments at baseline, during, and after the treatment period.
Statistical Analysis: Survival endpoints would be analyzed using Kaplan-Meier curves and log-rank tests. Response rates and adverse event incidences would be compared using chi-square or Fisher's exact tests. Changes in immunological parameters would be analyzed using appropriate statistical tests for continuous variables.
Conclusion
The available evidence suggests that while both Thymopentin and Thymostimulin aim to modulate the immune system, their clinical efficacy profiles may differ. Thymostimulin, as a purified thymus extract, shows promise in reducing the risk of severe infections in immunocompromised patients, a significant clinical benefit. Thymopentin, as a synthetic peptide, along with related compounds, shows a trend towards improving survival outcomes in certain cancers, though more definitive data is needed.
The choice between these agents in a research or clinical setting should be guided by the specific therapeutic goal: infection prevention versus a potential direct or indirect anti-tumor effect. Further head-to-head clinical trials with robust immunological monitoring are necessary to fully elucidate the comparative in vivo efficacy of Thymopentin and Thymostimulin.
References
Thymopentin's Immunomodulatory Efficacy: A Statistical Comparison of its Impact on Immune Cell Populations
For Immediate Release
A comprehensive analysis of clinical data reveals the statistically significant effects of Thymopentin (B1683142) treatment on key immune cell populations compared to control groups. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Thymopentin's performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as an immunomodulatory agent.
Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its role in modulating the immune system, particularly in conditions characterized by immune dysregulation. Clinical studies have demonstrated its ability to influence the proliferation and differentiation of T-lymphocytes, crucial players in the adaptive immune response.
Comparative Analysis of Immune Cell Subsets
The following tables summarize the quantitative data from a key clinical study investigating the effects of Thymopentin on T-lymphocyte populations in patients with end-stage renal disease (ESRD), a condition often associated with impaired immune function.
T-Lymphocyte Subsets Post-Intervention
| Immune Cell Subset | Thymopentin Group (Mean ± SD) | Control Group (Mean ± SD) | Statistical Significance (p-value) |
| CD3+ (%) | 68.25 ± 12.54 | 62.61 ± 10.23 | <0.05 |
| CD4+ (%) | 49.17 ± 6.23 | 45.21 ± 5.89 | <0.05 |
| CD8+ (%) | 20.14 ± 5.25 | 25.01 ± 5.47 | <0.05 |
CD4+/CD8+ Ratio Post-Intervention
| Ratio | Thymopentin Group (Mean ± SD) | Control Group (Mean ± SD) | Statistical Significance (p-value) |
| CD4+/CD8+ | 1.95 ± 0.37 | 1.71 ± 0.32 | <0.05 |
The data clearly indicates that Thymopentin treatment led to a significant increase in the percentages of CD3+ and CD4+ T-cells, and a significant decrease in the percentage of CD8+ T-cells, resulting in a significantly higher CD4+/CD8+ ratio compared to the control group.[1] This shift suggests a potential restoration of a more balanced T-cell profile.
Experimental Protocols
The analysis of immune cell populations in the cited studies was primarily conducted using flow cytometry. Below is a detailed methodology representative of the experimental protocols employed.
Objective: To quantify the percentages of CD3+, CD4+, and CD8+ T-lymphocytes in peripheral blood.
Materials:
-
Whole blood samples collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS for peripheral blood mononuclear cell (PBMC) isolation
-
Fluorescently-labeled monoclonal antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
-
Flow cytometer
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the layer of mononuclear cells (the "buffy coat").
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in PBS.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 PBMCs into flow cytometry tubes.
-
Add the pre-titered fluorescently-labeled anti-CD3, anti-CD4, and anti-CD8 antibodies to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS to remove unbound antibodies.
-
Resuspend the final cell pellet in a suitable sheath fluid for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Within the lymphocyte gate, identify and quantify the percentage of cells positive for CD3, CD4, and CD8.
-
-
Statistical Analysis:
-
Data are presented as mean ± standard deviation.
-
Comparisons between the Thymopentin and control groups were performed using an independent samples t-test.
-
A p-value of <0.05 was considered statistically significant.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of Thymopentin and the experimental workflow for immune cell analysis.
Caption: Proposed signaling pathway of Thymopentin in T-cells.
Caption: Experimental workflow for T-lymphocyte subset analysis.
Conclusion
The presented data and methodologies provide a clear and objective comparison of Thymopentin's effects on immune cell populations. The statistical analysis from the ESRD study demonstrates a significant immunomodulatory effect, characterized by the normalization of T-lymphocyte subsets. Further research, including placebo-controlled trials in other disease contexts such as HIV infection and rheumatoid arthritis, is necessary to fully elucidate the therapeutic potential of Thymopentin. The provided experimental framework can serve as a foundation for designing such future investigations.
References
A Researcher's Guide to Functional Assays for Validating T-Cell Activation by Thymopentin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key functional assays to validate the T-cell activating properties of Thymopentin. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to empower your research decisions.
Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is known for its immunomodulatory effects, particularly on T-cell mediated immunity.[1][2] It plays a crucial role in the differentiation, maturation, and function of T-cells.[1][3] Validating the bioactivity of Thymopentin requires robust and reproducible functional assays that can quantitatively measure its impact on T-cell activation. This guide compares several widely-used assays, offering insights into their principles, methodologies, and the specific outcomes observed with Thymopentin treatment.
Comparative Overview of Functional Assays
The selection of an appropriate assay depends on the specific question being addressed, from broad impacts on T-cell populations to specific mechanistic actions. Here, we compare key assays for validating T-cell activation by Thymopentin.
| Functional Assay | Principle | Key Readouts | Application for Thymopentin Validation |
| T-Cell Proliferation Assay | Measures the ability of T-cells to undergo clonal expansion upon stimulation. Often utilizes fluorescent dyes like CFSE that are diluted with each cell division.[4] | Percentage of divided cells, proliferation index. | To confirm that Thymopentin promotes the expansion of T-cell populations. |
| Cytokine Release Assay | Quantifies the secretion of cytokines, which are key signaling molecules in an immune response. Common methods include ELISA, Luminex, and intracellular cytokine staining by flow cytometry. | Concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4) in pg/mL or ng/mL. | To demonstrate Thymopentin's ability to modulate the cytokine profile, indicating T-cell activation and differentiation into specific helper subsets (e.g., Th1). |
| T-Cell Activation Marker Expression | Detects the upregulation of cell surface proteins that are indicative of T-cell activation, such as CD25 (the alpha chain of the IL-2 receptor) and CD69 (an early activation marker). | Percentage of cells expressing activation markers (e.g., % CD25+ or % CD69+ cells). | To provide direct evidence of T-cell activation at the cellular level following Thymopentin treatment. |
| NFAT Reporter Assay | Measures the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a key downstream event of T-cell receptor (TCR) engagement. | Luminescence or fluorescence signal intensity. | To investigate the specific signaling pathways initiated by Thymopentin in T-cells. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Thymopentin on T-cell populations and cytokine production.
Table 1: Effect of Thymopentin on T-Cell Populations
| Study Population | Treatment Group | Parameter | Result | p-value | Reference |
| Asymptomatic HIV-infected subjects | Thymopentin | Area under the %CD4+ cells curve (24 weeks) | Greater than placebo | 0.03 | |
| Asymptomatic HIV-infected subjects | Thymopentin | Median time to 20% increase in %CD4+ cells | Shorter than placebo | 0.04 | |
| Nude mice | Thymopentin (TP-5) | Proportion of T-cells in spleen | Increased | Not specified | 3 |
| Nude mice | Thymopentin (TP-5) | Number of TL+ cells in spleen | Reduced | Not specified | 3 |
Table 2: Effect of Thymopentin on Cytokine Production
| Study Model | Treatment Group | Cytokine | Result | Reference |
| Animal model of gut-derived sepsis | Thymopentin | IL-2 | Increased production | |
| Animal model of gut-derived sepsis | Thymopentin | IL-4 | Significantly reduced levels | |
| In vitro differentiated human embryonic stem cells | Thymopentin-treated, stimulated | IFN-γ, IL-2, TNF-α | Produced these cytokines |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and replicating these assays.
Caption: T-Cell Activation Signaling Pathway.
Caption: T-Cell Proliferation Assay Workflow.
Caption: Cytokine Release Assay Workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
T-Cell Proliferation Assay using CFSE
This assay measures the extent of T-cell division in response to stimuli.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Thymopentin
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium and plate in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add Thymopentin at various concentrations to the designated wells. Include positive control wells (with mitogen) and negative control wells (unstimulated).
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Proliferation is indicated by the appearance of successive peaks with progressively lower fluorescence intensity.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., IL-2) in cell culture supernatants.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Thymopentin
-
T-cell mitogen or anti-CD3/CD28 antibodies
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
Microplate reader
Protocol:
-
Isolate PBMCs or T-cells.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI medium.
-
Add Thymopentin at various concentrations to the designated wells. Include positive and negative controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing the plate.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
T-Cell Activation Marker Expression by Flow Cytometry
This method quantifies the percentage of T-cells expressing activation markers.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
Thymopentin
-
T-cell mitogen or anti-CD3/CD28 antibodies
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
Flow cytometer
Protocol:
-
Isolate PBMCs.
-
Plate the cells in a 24- or 48-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add Thymopentin at various concentrations. Include positive and negative controls.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD4+ and CD8+ T-cell subsets.
-
Determine the percentage of cells within each subset that are positive for the activation markers CD25 and CD69.
Conclusion
The functional assays described in this guide provide a robust toolkit for researchers to validate and characterize the T-cell activating properties of Thymopentin. By employing a combination of proliferation, cytokine release, and activation marker expression assays, a comprehensive understanding of Thymopentin's immunomodulatory effects can be achieved. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at elucidating the therapeutic potential of this important immunomodulatory peptide.
References
Safety Operating Guide
Proper Disposal of Thymopentin Acetate: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of thymopentin (B1683142) acetate (B1210297), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Thymopentin acetate, a synthetic peptide, requires careful handling and disposal to prevent potential environmental contamination and health risks. Although some safety data sheets (SDS) may not classify it as a hazardous substance, it is considered an irritant to the eyes, skin, and respiratory tract.[1][2] Therefore, treating it with appropriate caution and adhering to established protocols for pharmaceutical waste is imperative. This guide provides a step-by-step approach for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder to prevent inhalation.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department.[3][4] Never dispose of this compound in the regular trash or down the drain.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect unused this compound powder, contaminated gloves, wipes, and other solid materials in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container that is chemically compatible.
-
Segregation: Ensure that this compound waste is not mixed with other chemical waste streams to avoid potential reactions.
Step 2: Labeling
-
Immediately upon starting a waste container, affix a "Hazardous Waste" label as provided by your institution's EHS office.
-
The label must be filled out completely with the full chemical name, "this compound," and any other required information.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste satellite accumulation area within your laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
It is best practice to use secondary containment to prevent spills.
Step 4: Disposal
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
The EHS department will coordinate with a licensed professional waste disposal company for the final disposal, which is typically incineration for pharmaceutical waste.
Experimental Protocols
Data Presentation
Currently, there is no publicly available quantitative data specific to the disposal of this compound, such as concentration limits for different disposal methods or specific conditions for chemical neutralization. The general guideline for peptide-based pharmaceuticals is to treat them as chemical waste and dispose of them through a certified hazardous waste management service.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Thymopentin Acetate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Thymopentin acetate (B1210297), a synthetic immunomodulating pentapeptide. Adherence to these procedural steps will minimize risk and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify Thymopentin acetate as a non-hazardous substance, others indicate potential for irritation upon contact with skin, eyes, or the respiratory system.[1][2] Therefore, a cautious approach to handling is recommended. The following personal protective equipment is advised to mitigate exposure risks.
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] This includes safety glasses with side shields or goggles to prevent eye contact.[1] |
| Hand Protection | Handle with gloves.[1] Nitrile or neoprene gloves are preferred. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | A laboratory coat is recommended. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respiratory protection is generally not required. However, where there is a potential for dust formation and nuisance levels of dusts, a type N95 (US) or type P1 (EN 143) dust mask should be used. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Ensure appropriate exhaust ventilation at places where dust is formed.
-
In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
This compound is stable under recommended storage conditions.
-
Avoid strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of the material according to all federal, state, and local regulations. It is recommended to offer the material to a licensed, professional waste disposal company. Do not allow the product to enter drains. |
| Contaminated Gloves | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Other Contaminated Materials (e.g., lab coats, wipes) | Place in a suitable, closed container for disposal. Follow institutional guidelines and local regulations for chemical waste disposal. |
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
